molecular formula C8H8IN3 B3098523 3-Iodo-1-methyl-1H-indazol-6-amine CAS No. 1337881-11-4

3-Iodo-1-methyl-1H-indazol-6-amine

Cat. No.: B3098523
CAS No.: 1337881-11-4
M. Wt: 273.07 g/mol
InChI Key: FBUFSUGMFIDOHR-UHFFFAOYSA-N
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Description

3-Iodo-1-methyl-1H-indazol-6-amine is a useful research compound. Its molecular formula is C8H8IN3 and its molecular weight is 273.07 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-1-methyl-1H-indazol-6-amine is 272.97629 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodo-1-methyl-1H-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-methyl-1H-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1-methylindazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-12-7-4-5(10)2-3-6(7)8(9)11-12/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUFSUGMFIDOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290640
Record name 1H-Indazol-6-amine, 3-iodo-1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-11-4
Record name 1H-Indazol-6-amine, 3-iodo-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-6-amine, 3-iodo-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-1-methyl-1H-indazol-6-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 3-Iodo-1-methyl-1H-indazol-6-amine , a critical intermediate in the discovery of small-molecule kinase inhibitors.

Role: Bifunctional Scaffold for Kinase Inhibitor Discovery CAS Registry Number: 1337881-11-4

Executive Summary

3-Iodo-1-methyl-1H-indazol-6-amine is a high-value heterocyclic building block used primarily in medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity :

  • C3-Position (Iodide): A highly reactive electrophile suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install aryl or heteroaryl groups, often targeting the "gatekeeper" or hydrophobic pocket of kinase enzymes.

  • C6-Position (Amine): A nucleophile ready for amide coupling, urea formation, or reductive amination, typically used to construct hydrogen-bonding motifs that interact with the kinase hinge region.

  • N1-Methylation: Fixes the tautomeric state of the indazole, improving solubility and metabolic stability compared to the N-H analog.

This guide outlines the physicochemical properties, a validated synthetic route, and the strategic application of this scaffold in drug development.[2]

Chemical Structure & Properties[1][2][3][4][5][6]

The molecule features a fused benzene and pyrazole ring system (indazole).[2] The iodine atom at position 3 is electronically activated for oxidative addition, while the amine at position 6 serves as a synthetic handle for chain extension.

Physicochemical Data
PropertyDataNote
IUPAC Name 3-Iodo-1-methyl-1H-indazol-6-amine
Molecular Formula

Molecular Weight 273.07 g/mol
CAS Number 1337881-11-4
Appearance Off-white to pale yellow solidLight sensitive (due to C-I bond)
Solubility DMSO, DMF, MethanolPoor solubility in water
pKa (Calculated) ~3.5 (Amine conjugate acid)Weakly basic aniline-like amine
LogP (Predicted) 2.1 - 2.4Moderate lipophilicity

Validated Synthesis Strategy

The synthesis of 3-iodo-1-methyl-1H-indazol-6-amine typically proceeds from 6-nitro-1H-indazole . This route is preferred over direct iodination of the amine to prevent oxidation of the amino group and to utilize the nitro group's electron-withdrawing nature to direct regioselectivity.

Retrosynthetic Analysis
  • Target: 3-Iodo-1-methyl-1H-indazol-6-amine[3]

  • Precursor 1: 3-Iodo-1-methyl-6-nitro-1H-indazole (Nitro reduction required)[4]

  • Precursor 2: 3-Iodo-6-nitro-1H-indazole (N-Methylation required)

  • Starting Material: 6-Nitro-1H-indazole[5][6]

Step-by-Step Protocol
Step 1: Iodination of C3

Reaction: Electrophilic aromatic substitution.

  • Reagents: Iodine (

    
    ), Potassium Hydroxide (KOH) or N-Iodosuccinimide (NIS).
    
  • Solvent: DMF or Dioxane.

  • Mechanism: The base deprotonates the indazole (N-H), making the C3 position nucleophilic towards the iodine source.

  • Protocol: Dissolve 6-nitro-1H-indazole in DMF. Add KOH (2.0 eq) followed by

    
     (1.2 eq). Stir at RT for 3 hours.[7] Quench with aqueous 
    
    
    
    to remove excess iodine. Precipitate the product (3-iodo-6-nitro-1H-indazole).
Step 2: N1-Methylation

Reaction: Nucleophilic substitution (


).
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (

    
    ), Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or THF.

  • Selectivity: Indazoles can methylate at N1 or N2. The 6-nitro substituent and steric bulk at C3 generally favor the thermodynamically stable N1-isomer , but N2-methyl byproduct may form and requires chromatographic separation.

  • Protocol: To a solution of 3-iodo-6-nitro-1H-indazole in DMF at

    
    , add 
    
    
    
    (1.5 eq) and MeI (1.1 eq). Stir at RT. Monitor by LCMS. Isolate the major N1-isomer by silica gel chromatography (Hexane/EtOAc).
Step 3: Chemoselective Nitro Reduction

Reaction: Metal-mediated reduction.

  • Critical Constraint: Do NOT use Pd/C +

    
    .  Catalytic hydrogenation will cause hydrodeiodination (cleavage of the C-I bond), yielding the non-iodinated amine.
    
  • Recommended Reagents: Tin(II) Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) or Iron powder (Fe) with Ammonium Chloride (
    
    
    
    ).
  • Protocol: Dissolve 3-iodo-1-methyl-6-nitro-1H-indazole in Ethanol/Water (4:1). Add Fe powder (5 eq) and

    
     (5 eq). Heat to 
    
    
    
    for 2 hours. Filter through Celite to remove iron residues. Concentrate and extract.
  • Yield: Typically 75-85% for the reduction step.

Visualizing the Synthesis Workflow

SynthesisPath SM 6-Nitro-1H-indazole (Starting Material) Int1 3-Iodo-6-nitro-1H-indazole (C3-Iodination) SM->Int1 I2, KOH, DMF (Electrophilic Subst.) Int2 3-Iodo-1-methyl-6-nitro-1H-indazole (N1-Methylation) Int1->Int2 MeI, Cs2CO3 (Regioselective Alkylation) Target 3-Iodo-1-methyl-1H-indazol-6-amine (Target Scaffold) Int2->Target Fe, NH4Cl, EtOH (Chemoselective Reduction) Selectivity CRITICAL: Avoid Pd/C + H2 to prevent De-iodination Int2->Selectivity Selectivity->Target

Caption: Validated synthetic route emphasizing chemoselective reduction to preserve the C3-Iodine motif.

Applications in Drug Discovery[1][2][4][5][12][13]

This scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors.

Structural Activity Relationship (SAR) Logic
  • Hinge Binding: The C6-amine is often converted to an amide or urea. The carbonyl oxygen or NH of this new group interacts with the kinase hinge region (e.g., in VEGFR2 or PLK4).

  • Gatekeeper Interaction: The C3-iodine is replaced via Suzuki coupling with bulky aryl groups (e.g., 3,5-dimethoxyphenyl) to access the hydrophobic pocket behind the ATP binding site.

Case Study: PLK4 Inhibitors

Research into Polo-like Kinase 4 (PLK4) inhibitors has utilized the indazole core.[4][7][6]

  • Mechanism: The 6-position is linked to an indolinone or similar motif to establish hydrogen bonds.

  • Optimization: The 3-position is substituted to modulate potency and selectivity against other kinases (e.g., Aurora kinases).

Experimental Protocols (Detailed)

Protocol A: Chemoselective Nitro Reduction (Fe/NH4Cl Method)

Use this protocol to convert the nitro precursor to the amine without losing the iodine.

  • Preparation: In a 100 mL round-bottom flask, suspend 3-iodo-1-methyl-6-nitro-1H-indazole (1.0 mmol, 303 mg) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add Ammonium Chloride (

    
    , 5.0 mmol, 268 mg) and Iron Powder  (Fe, 5.0 mmol, 280 mg, <10 micron particle size preferred).
    
  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Monitor by TLC (50% EtOAc/Hexane). The starting material (
    
    
    
    ) should convert to a lower, fluorescent amine spot (
    
    
    ) within 1-2 hours.
  • Workup:

    • Cool to room temperature.

    • Filter the black slurry through a pad of Celite to remove iron oxides. Wash the pad with EtOAc (3 x 20 mL).

    • Wash the filtrate with saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude amine is often pure enough (>95%) for the next step. If dark, pass through a short silica plug eluting with EtOAc.

Protocol B: Suzuki-Miyaura Coupling at C3

Standard conditions for functionalizing the iodine.

  • Reagents: 3-Iodo-1-methyl-1H-indazol-6-amine (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Condition: Degas with Nitrogen for 10 mins. Heat at

    
     for 4-12 hours in a sealed tube.
    

Reactivity Logic Map

ReactivityMap cluster_C3 C3 Position (Electrophile) cluster_C6 C6 Position (Nucleophile) Core 3-Iodo-1-methyl-1H-indazol-6-amine Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne + Pd/Cu) Core->Sonogashira Heck Heck Reaction (Alkene + Pd) Core->Heck Amide Amide Coupling (R-COCl or HATU) Core->Amide Urea Urea Formation (Isocyanates) Core->Urea RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Core->RedAm

Caption: Divergent synthesis capabilities of the scaffold. Blue paths utilize the C-I bond; Red paths utilize the


 group.

References

  • Laufer, S. A., et al. (2014). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Journal of Heterocyclic Chemistry. (Contextual reference for 3-iodo-indazole synthesis).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine. Retrieved February 18, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 3-Iodo-1-methyl-1H-indazol-6-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-methyl-1H-indazol-6-amine is a functionalized indazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indazole scaffold is a well-established "privileged structure" in drug discovery, known for its presence in a multitude of pharmacologically active compounds.[1] This guide provides an in-depth analysis of the molecular properties, a proposed synthetic pathway, and potential research applications of 3-Iodo-1-methyl-1H-indazol-6-amine, serving as a vital resource for professionals in the field.

Core Molecular Attributes

The fundamental characteristics of 3-Iodo-1-methyl-1H-indazol-6-amine are summarized below, providing a foundational understanding of this compound.

PropertyValueSource
Molecular Formula C₈H₈IN₃[2]
Molecular Weight 273.07 g/mol [2]
CAS Number 1337881-11-4[2]
Canonical SMILES CN1N=C(I)C2=C1C=C(N)C=C2N/A
InChI Key N/AN/A

Proposed Synthetic Pathway

Synthetic_Pathway A 6-Nitro-1H-indazole B 3-Iodo-6-nitro-1H-indazole A->B  Iodination (I₂, Base) C 3-Iodo-1-methyl-6-nitro-1H-indazole B->C  N-Methylation (e.g., (CH₃)₂SO₄, Base) D 3-Iodo-1-methyl-1H-indazol-6-amine C->D  Nitro Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Elucidation & Purity Synthesized_Product Crude 3-Iodo-1-methyl-1H-indazol-6-amine Purification Column Chromatography / Recrystallization Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Purity HPLC / LC-MS Purification->Purity

Sources

1H NMR spectral analysis of 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 3-Iodo-1-methyl-1H-indazol-6-amine via 1H NMR

Executive Summary

The compound 3-Iodo-1-methyl-1H-indazol-6-amine is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the tyrosine kinase inhibitor Axitinib (Inlyta) . Its structural integrity—specifically the regiochemistry of the N-methylation and the presence of the C3-iodine motif—is the primary determinant of downstream yield and potency.

This guide provides a definitive protocol for the 1H NMR characterization of this molecule. Unlike standard spectral lists, this document focuses on structural causality : distinguishing the desired N1-isomer from the N2-impurity, quantifying the electronic shielding of the amino group, and validating the C3-halogenation through indirect spectral evidence.

Structural Context & Theoretical Shift Prediction

Before acquisition, the analyst must establish the "Spectral Expectation" based on the electronic environment of the indazole core.

PositionMoietyElectronic EffectPredicted Shift (

)
Multiplicity
N1 MethylDeshielded by aromatic ring current3.80 – 4.05 ppm Singlet (3H)
C3 IodineHeavy atom; no proton signal. Induces steric deshielding on H4 (peri-effect).N/A N/A
C4 ProtonPeri to Iodine; Meta to Amine. Relatively deshielded.[1]7.20 – 7.50 ppm Doublet (

Hz)
C5 ProtonOrtho to Amine. Strongly shielded by resonance donation (+M).6.60 – 6.80 ppm dd (

Hz)
C6 AmineStrong electron donor. Exchangeable protons.5.00 – 6.00 ppm Broad Singlet (2H)
C7 ProtonOrtho to Amine; Proximal to N1-Me. Strongly shielded.6.40 – 6.60 ppm d (

Hz)

Critical Note on Regioisomerism: The methylation of 6-nitroindazole (precursor) often yields a mixture of N1-methyl (thermodynamic) and N2-methyl (kinetic) isomers.[2] 1H NMR is the primary tool for distinguishing these, relying on the Nuclear Overhauser Effect (NOE) between the N-Methyl group and the proton at C7.

Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: Chloroform-d (

      
      ) often causes broadening of the amine (
      
      
      
      ) protons due to rapid exchange or hydrogen bonding aggregation. DMSO stabilizes the amine protons, appearing as a distinct broad singlet, and ensures full solubility of the polar indazole core.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Acquisition Parameters (High-Resolution)
  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times (

    
    ).
    
  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: The aromatic protons (H4, H7) and the methyl group have different

      
       times. A short D1 will under-integrate the aromatic signals relative to the methyl, skewing purity calculations.
      
  • Scans (NS): 16–64 (Sufficient for S/N > 100:1).

Spectral Analysis & Assignment Strategy

The analysis follows a subtractive logic: identify the solvent, lock the methyl group, and then resolve the aromatic coupling network.

Step 1: The Aliphatic Anchor (N-Methyl)
  • Signal: Sharp Singlet,

    
     ppm.
    
  • Diagnostic Value: If a secondary singlet appears

    
     ppm, this indicates the presence of the N2-methyl regioisomer  impurity. The N2-isomer places the methyl group in a more deshielded environment compared to N1.
    
Step 2: The Aromatic Coupling Network (H4, H5, H7)

The 6-amino substituent breaks the symmetry and strongly shields the protons ortho to it (H5 and H7).

  • H4 (The Anchor): Look for the most downfield doublet (

    
     ppm). It couples only to H5 (
    
    
    
    ,
    
    
    Hz). It does not show meta-coupling to H7 because the C6-amine blocks the pathway.
  • H5 (The Bridge): Look for a doublet of doublets (dd) in the shielded region (

    
     ppm). It couples to H4 (
    
    
    
    , large
    
    
    ) and H7 (
    
    
    , small
    
    
    ).
  • H7 (The NOE Target): Look for the most upfield aromatic signal (

    
     ppm). It appears as a narrow doublet (
    
    
    
    ,
    
    
    Hz) or a broad singlet if resolution is low.
Step 3: The Labile Protons (Amine)
  • Signal: Broad singlet,

    
     ppm.
    
  • Validation: Perform a

    
     shake. Add 1 drop of 
    
    
    
    to the tube and re-acquire. This peak should disappear, confirming it as
    
    
    .

Advanced Verification: The N1 vs. N2 Confirmation

For regulatory filing or process validation, chemical shift alone is insufficient. You must prove the methyl group is at N1.

Technique: 1D-NOE Difference or 2D-NOESY.

  • Irradiate: The Methyl singlet (

    
     ppm).
    
  • Observe:

    • N1-Isomer (Target): Strong NOE enhancement of the H7 proton (

      
       ppm).
      
    • N2-Isomer (Impurity): Strong NOE enhancement of the H3 position (if H3 were present). Since C3 is iodinated, the N2-isomer would show no strong aromatic NOE enhancement (only weak enhancement of H3 if iodine is missing, or spatial proximity to H4 is too distant).

  • Conclusion: Observation of Methyl

    
     H7 correlation is the "Fingerprint of Identity" for the 1H-indazole scaffold.
    

Visualization of Analytical Logic

NMR_Analysis_Logic Start Crude Sample (DMSO-d6) Scan Acquire 1H NMR (d1=5s, ns=64) Start->Scan Me_Check Analyze Aliphatic Region (3.8 - 4.2 ppm) Scan->Me_Check Isomer_Check Singlet @ ~3.9 ppm? Me_Check->Isomer_Check N2_Impurity Singlet @ ~4.15 ppm (N2-Isomer Impurity) Isomer_Check->N2_Impurity No (or mixed) Aromatic_Check Analyze Aromatic Region (6.0 - 8.0 ppm) Isomer_Check->Aromatic_Check Yes Coupling_Logic Identify H4 (d), H5 (dd), H7 (d) Check Shielding (H5/H7 < 7.0 ppm) Aromatic_Check->Coupling_Logic NOE_Step Run 1D-NOE (Irradiate Methyl) Coupling_Logic->NOE_Step NOE_Result Enhancement at H7? NOE_Step->NOE_Result Final_Pass PASS: N1-Methyl-3-Iodo Structure Confirmed NOE_Result->Final_Pass Yes (H7 Enhanced) Final_Fail FAIL: Regioisomer or Wrong Structure NOE_Result->Final_Fail No

Caption: Decision tree for the structural validation of 3-Iodo-1-methyl-1H-indazol-6-amine, highlighting the critical NOE checkpoint for regioisomer confirmation.

References

  • Pfizer Inc. "Process for the preparation of Axitinib." Organic Process Research & Development, vol. 18, no. 1, 2014, pp. 254–269.[3] Link

  • National Institutes of Health (NIH). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021. Link

  • BenchChem. "3-Iodo-6-methyl-5-nitro-1H-indazole Structure and Properties."[4] BenchChem Compound Database. Link

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Application Note. Link

Sources

IUPAC name and CAS number for 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC name and CAS number for 3-Iodo-1-methyl-1H-indazol-6-amine Content Type: In-depth Technical Guide

Advanced Scaffold Architecture for Kinase Inhibitor Development

Executive Summary

3-Iodo-1-methyl-1H-indazol-6-amine is a high-value heterocyclic building block extensively utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting the VEGF (Vascular Endothelial Growth Factor) and PDGF (Platelet-Derived Growth Factor) pathways.

As a tri-functionalized indazole, it offers three distinct vectors for chemical elaboration:

  • C3-Iodide: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira).

  • C6-Amine: A nucleophilic site for amide coupling, urea formation, or sulfonamidation.

  • N1-Methyl: A blocking group that fixes the tautomeric state of the indazole, often enhancing lipophilicity and metabolic stability compared to its N-H parent.

This guide details the chemical identity, synthetic pathways, and experimental protocols required to generate and utilize this compound with high fidelity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
ParameterSpecification
IUPAC Name 3-Iodo-1-methyl-1H-indazol-6-amine
CAS Number 1337881-11-4
Molecular Formula C₈H₈IN₃
Molecular Weight 273.08 g/mol
SMILES Cn1c(I)c2ccc(N)cc2n1
InChI Key YTKNUPJYGSOVLV-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM
pKa (Predicted) ~3.5 (Indazole N2), ~2.8 (Aniline NH2)
Synthetic Architecture

The synthesis of 3-Iodo-1-methyl-1H-indazol-6-amine is non-trivial due to the regioselectivity challenges associated with indazole alkylation. The most robust industrial route proceeds via a Nitro-Indazole precursor, delaying the reduction of the amine to the final step to prevent oxidation of the amino group during iodination.

3.1 Retrosynthetic Analysis

The target molecule is disassembled into 6-nitro-1H-indazole . The logic follows:

  • Functional Group Interconversion (FGI): Reduction of Nitro to Amine.

  • Alkylation: N-Methylation of the indazole ring.

  • Halogenation: Electrophilic iodination at C3.

3.2 Reaction Pathway Diagram

The following directed graph illustrates the stepwise transformation and key decision points regarding regioselectivity.

SynthesisPath cluster_legend Process Key Start 6-Nitro-1H-indazole (Starting Material) Inter1 3-Iodo-6-nitro-1H-indazole (Intermediate A) Start->Inter1 I2, KOH, DMF (Electrophilic Subst.) Inter2 3-Iodo-1-methyl-6-nitro-1H-indazole (Intermediate B) Inter1->Inter2 MeI, K2CO3, DMF (Thermodynamic Control) SideProduct 3-Iodo-2-methyl-6-nitro-2H-indazole (Regioisomer Impurity) Inter1->SideProduct Kinetic Competition Product 3-Iodo-1-methyl-1H-indazol-6-amine (Target: CAS 1337881-11-4) Inter2->Product Fe, NH4Cl, EtOH/H2O (Béchamp Reduction) key1 Blue Arrow: Main Transformation key2 Green Arrow: Critical Regioselective Step

Caption: Stepwise synthetic route highlighting the critical N1-methylation regioselectivity checkpoint.

Experimental Protocols

Scientist's Note: The following protocols are optimized for gram-scale synthesis. All reactions involving iodine or methyl iodide must be performed in a fume hood due to toxicity and volatility.

Protocol A: C3-Iodination of 6-Nitroindazole

Objective: Selectively install iodine at the C3 position.

  • Reagents: 6-Nitro-1H-indazole (1.0 eq), Iodine (I₂, 1.2 eq), Potassium Hydroxide (KOH, 2.0 eq), DMF.[1]

  • Mechanism: Base-mediated generation of the indazolyl anion followed by electrophilic attack by iodine.

Step-by-Step:

  • Dissolve 6-nitro-1H-indazole (10.0 g) in DMF (100 mL) at ambient temperature.

  • Add KOH pellets (6.9 g) and stir for 15 minutes to ensure deprotonation (solution turns deep red/orange).

  • Add solid Iodine (18.7 g) portion-wise over 30 minutes. Exothermic: Maintain temp <35°C.

  • Stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Quench: Pour reaction mixture into 5% aqueous sodium bisulfite (NaHSO₃) to neutralize excess iodine.

  • Filter the resulting yellow precipitate, wash with water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 85-90%.

    • Product: 3-Iodo-6-nitro-1H-indazole.[2][3][4]

Protocol B: Regioselective N1-Methylation

Objective: Methylate the N1 nitrogen while minimizing N2 isomer formation.

  • Reagents: 3-Iodo-6-nitro-1H-indazole (1.0 eq), Methyl Iodide (MeI, 1.1 eq), K₂CO₃ (1.5 eq), DMF.

  • Critical Insight: Using a weaker base (K₂CO₃) and thermodynamic conditions favors the N1-isomer (1-methyl) over the N2-isomer.

Step-by-Step:

  • Suspend 3-iodo-6-nitro-1H-indazole (10.0 g) and K₂CO₃ (7.2 g) in dry DMF (80 mL).

  • Cool to 0°C. Add Methyl Iodide (2.4 mL) dropwise.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with water (400 mL). The product precipitates.[1]

  • Filter the solid.[5]

    • Purification: Recrystallize from Ethanol/Water to remove trace N2-isomer.

    • Checkpoint: Verify N1 regiochemistry via NOESY NMR (Correlation between Methyl protons and H7 proton).

    • Product: 3-Iodo-1-methyl-6-nitro-1H-indazole (CAS 1363382-12-0).[2]

Protocol C: Nitro Reduction to Amine

Objective: Reduce the nitro group to the final amine without de-iodination.

  • Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).

  • Why Iron? Catalytic hydrogenation (Pd/C, H₂) often causes hydrodeiodination (loss of the iodine atom). Iron/NH₄Cl is chemoselective for nitro groups in the presence of aryl halides.

Step-by-Step:

  • Suspend 3-iodo-1-methyl-6-nitro-1H-indazole (5.0 g) in Ethanol (80 mL) and Water (20 mL).

  • Add NH₄Cl (4.4 g) and Iron powder (4.6 g).

  • Heat to reflux (80°C) for 2–4 hours with vigorous stirring.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Final Product:3-Iodo-1-methyl-1H-indazol-6-amine .[6]

    • Yield: ~75-80%.[7]

Functional Utility in Drug Discovery

This scaffold acts as a "linchpin" in Fragment-Based Drug Design (FBDD).

5.1 Palladium-Catalyzed Cross-Coupling

The C3-Iodine bond is highly labile to Pd(0) insertion.

  • Suzuki-Miyaura: Coupling with aryl boronic acids (e.g., pyridine-boronic acids) creates the bi-aryl core common in drugs like Axitinib (though Axitinib is N-H, N-methyl analogs are used for SAR).

  • Heck Reaction: Coupling with styrenes or vinyl pyridines.

5.2 Downstream Workflow Diagram

Applications Core 3-Iodo-1-methyl-1H-indazol-6-amine Suzuki Suzuki Coupling (C3) (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Step 1: C-C Bond Formation Amide Amide Coupling (C6) (R-COOH, HATU) Suzuki->Amide Step 2: Linker Attachment Target Kinase Inhibitor Analog (VEGFR/PDGFR Target) Amide->Target Final Lead

Caption: Standard medicinal chemistry workflow converting the core scaffold into a bioactive kinase inhibitor.

References
  • PubChem. (2025).[8][9] Compound Summary: 3-Iodo-1-methyl-1H-indazol-6-amine.[6] National Library of Medicine. Retrieved from [Link]

  • Hu, B., et al. (2015). "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development, 19(7), 849-857.[10] (Contextual reference for Indazole Iodination chemistry).

Sources

Comprehensive Characterization Guide: 3-Iodo-1-methyl-1H-indazol-6-amine

[1][2]

Executive Summary & Compound Identity

3-Iodo-1-methyl-1H-indazol-6-amine is a fused bicyclic heteroaromatic compound characterized by an indazole core substituted with an iodine atom at the C3 position, a methyl group at the N1 position, and a primary amine at the C6 position.[1][2]

In drug development, this molecule acts as a "linchpin" intermediate.[1][2] The C3-iodine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C6-amine provides a handle for amide coupling or urea formation, essential for building the pharmacophore of various kinase inhibitors.[1][2]

Physicochemical Identity
PropertyDetail
Chemical Name 3-Iodo-1-methyl-1H-indazol-6-amine
CAS Number 1337881-11-4
Molecular Formula C₈H₈IN₃
Molecular Weight 273.07 g/mol
Physical State Solid (Crystalline Powder)
Color Typically Off-white to Pale Yellow (Iodine-dependent)
Solubility Low in water; Soluble in DMSO, DMF, MeOH, DCM

Melting Point Analysis & Solid-State Thermodynamics

The Critical Role of Melting Point (MP)

For 3-Iodo-1-methyl-1H-indazol-6-amine , the melting point is not merely a physical constant; it is a primary indicator of regioisomeric purity .[1][2]

The methylation of the indazole precursor (3-iodo-6-nitro-1H-indazole) often yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.[1][2] These isomers possess distinct crystal lattice energies and, consequently, distinct melting points.[1][2]

  • Expected Behavior: Pure crystalline indazoles of this class typically exhibit a sharp melting range (spanning <2°C).[1][2]

  • Melting Point Depression: A broad range (>3°C) or a depressed value indicates the presence of:

    • The N2-isomer (regioisomer).[1][2]

    • Residual 3-iodo-6-nitro-1H-indazole (incomplete reduction).[1][2]

    • De-iodinated species (photolytic degradation).[1][2]

Thermodynamic Profile

While specific pharmacopeial monographs for this intermediate are proprietary to active pharmaceutical ingredient (API) manufacturers, structural analogs suggest the following thermal behavior:

  • Predicted Range: Based on the lattice energy of similar 6-amino-indazoles, the melting point is expected in the range of 140°C – 180°C .[1][2]

  • Note: Experimental determination per batch is mandatory due to the sensitivity of the crystal lattice to residual solvent (solvatomorphism).[2]

Experimental Protocol: MP Determination

To ensure data integrity suitable for regulatory filing (CMC sections), the following protocol must be employed.

Method A: Capillary Method (USP <741>)[1][2]
  • Instrument: Calibrated Melting Point Apparatus (e.g., Mettler Toledo MP system or Buchi).[1][2]

  • Sample Prep: Dry the sample under vacuum at 40°C for 4 hours to remove surface volatiles. Grind to a fine powder to ensure uniform heat transfer.[1][2]

  • Ramp Rate:

    • Fast Ramp: 5°C/min to 130°C.[1][2]

    • Slow Ramp: 1°C/min from 130°C until melting is complete.[1][2]

  • Endpoint: Record the temperature of the first visible liquid droplet (onset) and the disappearance of the last solid particle (clear point).

Method B: Differential Scanning Calorimetry (DSC)

For distinguishing polymorphs or solvates.[1][2]

  • Pan: Aluminum, crimped (vented if volatile impurities are suspected).[1][2]

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation of the amine at high temperatures.

  • Cycle: Heat from 30°C to 250°C at 10°C/min.

  • Analysis: The endothermic peak onset corresponds to the thermodynamic melting point.[1][2]

Synthesis & Impurity Logic

Understanding the synthesis is the only way to predict MP deviations.[1][2] The route below highlights where MP-altering impurities originate.[1][2]

Synthesis Pathway Diagram

Gcluster_impuritiesCritical Impurities Affecting Melting PointStart6-NitroindazoleStep13-Iodo-6-nitro-1H-indazole(Iodination)Start->Step1I2 / KOHStep2Methylation(MeI / Base)Step1->Step2Isomer1N1-Methyl Isomer(3-Iodo-1-methyl-6-nitro-1H-indazole)TARGET PRECURSORStep2->Isomer1Major ProductIsomer2N2-Methyl Isomer(Impurity)Step2->Isomer2Minor ProductReductionReduction(Fe/NH4Cl or SnCl2)Isomer1->ReductionFinal3-Iodo-1-methyl-1H-indazol-6-amine(Target Product)Reduction->Final

Caption: Synthesis logic flow showing the bifurcation at the methylation step, creating the N2-isomer impurity which significantly depresses the melting point of the final amine.

Impurity Impact on Characterization
  • N2-Isomer: Difficult to remove by recrystallization alone.[1][2] Presence leads to a "soft" melting range.[1][2]

  • Iodine Loss: If the reduction step is too harsh (e.g., catalytic hydrogenation with Pd/C), the C3-Iodine bond may cleave, yielding 1-methyl-1H-indazol-6-amine.[1][2] This impurity lowers the MP and changes the solubility profile.[1][2]

Handling & Stability

  • Light Sensitivity: The C-I bond is photolabile.[1][2] The compound must be stored in amber vials. Prolonged exposure to light causes darkening (liberation of I2), which technically lowers the MP of the bulk material.[1][2]

  • Oxidation: As an aniline derivative, the C6-amine is prone to oxidation (browning) upon air exposure.[1][2] Store under Argon/Nitrogen at 2-8°C.

References

  • Synthesis of Indazole Intermediates

    • Patent: WO2017197046A1.[1][2][3] "C3-carbon linked glutarimide degronimers for target protein degradation." (Describes the synthesis of the 3-iodo-1-methyl-6-nitro precursor).

    • [1][2]

  • General Indazole Characterization

    • Database: PubChem Compound Summary for Indazole Derivatives.[1][2]

    • [1][2]

  • Melting Point Methodology

    • Standard: USP <741> Melting Range or Temperature.[1][2] United States Pharmacopeia.[1][2]

    • [1][2]

  • Compound Supplier Data (Verification of CAS)

    • Catalog: BLD Pharm & Sigma-Aldrich entries for 3-Iodo-1-methyl-1H-indazol-6-amine (CAS 1337881-11-4).[1]

    • [1][2]

Electronic properties of the indazole core in 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Electronic Architecture & Synthetic Utility of 3-Iodo-1-methyl-1H-indazol-6-amine

Executive Summary The substituted indazole, 3-Iodo-1-methyl-1H-indazol-6-amine , represents a high-value "linchpin" scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., VEGFR, PDGFR families).[1] Its utility stems from a unique electronic duality: the C6-amine provides a robust electron-donating anchor for hydrogen bonding within the ATP-binding pocket, while the C3-iodine serves as a reactive electrophilic handle for palladium-catalyzed diversification.[1] This guide dissects the core’s electronic properties, detailing how the interplay between the electron-rich benzene ring and the halogenated pyrazole enables precise modular synthesis.[1]

Part 1: Electronic Architecture

The physicochemical behavior of this scaffold is defined by the competition between the electron-donating amine (+M effect) and the electron-withdrawing iodine (-I effect), mediated by the fused bicyclic aromatic system.[1]

Orbital Interactions & Resonance

The 1H-indazole core is a 10


-electron aromatic system.[1] In this specific derivative, the electronic distribution is heavily polarized:
  • The C6-Amine Effect (+M > -I): The primary amino group at position 6 acts as a strong resonance donor.[1] It pushes electron density into the benzene ring, specifically enriching positions C7 (ortho) and C3a (para-like). This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring system more susceptible to oxidation but also facilitating the oxidative addition step in metal-catalyzed cross-couplings.[1]

  • The C3-Iodine Effect (-I, Polarizability): Iodine is inductively withdrawing but highly polarizable.[1] While it deactivates the pyrazole ring slightly, the strong "push" from the C6-amine overrides this, maintaining a relatively electron-rich core.[1] The C3-I bond is weakened by this electron density, enhancing its reactivity toward Palladium(0) species.[1]

  • The N1-Methyl Lock: Methylation at N1 prevents the 1H

    
     2H tautomerism typical of indazoles.[1] This "locks" the electronic character of the pyrazole ring, ensuring that the lone pair on N2 remains available as a weak hydrogen bond acceptor (pKa ~ 2-3), while N1 remains non-basic.[1]
    
Quantitative Electronic Parameters (Estimated)
ParameterValue / TrendMechanistic Implication
Dipole Moment ~3.5 - 4.5 DStrong vector from C6-NH2 toward N2/C3-I.[1] High polarity aids solubility in DMSO/DMF.[1]
C3-I Bond Energy ~65 kcal/molWeaker than typical Ar-I due to antibonding orbital population from the amine donation.[1]
N2 Basicity (pKa) ~2.5 (Conj. Acid)Reduced basicity compared to pyridine due to N-N repulsion, but available for H-bonding.[1]
C6-NH2 Hybridization

character
Planar geometry indicates strong conjugation with the aromatic ring.[1]

Part 2: Reactivity Profile

The molecule functions as a bifunctional orthogonal scaffold .[1] The reactivity is stratified, allowing sequential functionalization without protecting groups if managed correctly.[1]

Chemoselectivity: The "Amine vs. Iodine" Challenge[1]
  • Electrophilic Attack: The C6-amine makes the ring prone to electrophilic aromatic substitution (SEAr) at C7 or C5.[1] However, the C3 position is blocked by iodine.[1] Critical Precaution: Nitration or halogenation attempts will likely occur at C7.[1]

  • Nucleophilic Attack: The C3-Iodine is the primary site for Nucleophilic Aromatic Substitution (

    
    ) or Metal-Catalyzed Coupling.[1] The electron-rich nature of the ring (due to the amine) actually disfavors standard 
    
    
    
    but significantly accelerates Pd-catalyzed Suzuki-Miyaura or Sonogashira couplings by stabilizing the cationic Pd(II) intermediate.[1]
Oxidation Liability

The electron-rich 6-amino-indazole system is sensitive to oxidation (e.g., formation of diazonium species or oxidative dimerization).[1] All reactions involving the free amine should be conducted under an inert atmosphere (Nitrogen/Argon) using degassed solvents.[1]

Part 3: Experimental Validation (Protocols)

Synthesis of the Core (The "Nitro-First" Route)

Rationale: Direct iodination of 1-methyl-1H-indazol-6-amine is risky due to potential oxidation of the amine or over-iodination at C7.[1] The robust industrial route installs the iodine before reducing the nitro precursor.[1]

Step 1: Iodination of 6-nitroindazole

  • Charge: A 500 mL 3-neck RBF with 6-nitro-1H-indazole (10.0 g, 61.3 mmol) and DMF (100 mL).

  • Add: KOH pellets (13.7 g, 4.0 eq) followed by portion-wise addition of Iodine (

    
    ) (31.1 g, 2.0 eq).
    
  • Reaction: Stir at RT for 3 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Quench: Pour into 10% aqueous

    
     (300 mL) to reduce excess iodine. A yellow precipitate forms.[1]
    
  • Isolate: Filter, wash with water, and dry. Yield: ~90% of 3-iodo-6-nitro-1H-indazole .[1]

Step 2: N-Methylation

  • Charge: The solid from Step 1 into DMF (100 mL) with

    
     (10.1 g, 1.2 eq).
    
  • Add: Methyl Iodide (MeI) (4.2 mL, 1.1 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

  • Workup: Dilute with water, filter the precipitate. Isolate 3-iodo-1-methyl-6-nitro-1H-indazole .[1]

Step 3: Selective Reduction (The Critical Step) Caution: Standard Pd/C hydrogenation will strip the Iodine (de-halogenation).[1] Use Iron/Ammonium Chloride or Stannous Chloride .[1]

  • Charge: Nitro intermediate (5.0 g) in EtOH (100 mL) and Water (25 mL).

  • Add: Iron powder (4.5 g, 5 eq) and

    
      (0.8 g, 1 eq).
    
  • Reflux: Heat to 80°C for 2 hours.

  • Filter: Hot filtration through Celite to remove iron residues.[1]

  • Concentrate: Evaporate EtOH. Extract aqueous residue with EtOAc.[1]

  • Purify: Recrystallize from Ethanol/Heptane.

  • Result: 3-Iodo-1-methyl-1H-indazol-6-amine (Off-white solid).[1]

Functionalization Test: Suzuki Coupling at C3

To validate the electronic activation of the C3-Iodine:

  • System: 3-Iodo-1-methyl-1H-indazol-6-amine (1.0 eq), Phenylboronic acid (1.2 eq).[1]

  • Catalyst:

    
     (5 mol%).[1]
    
  • Base/Solvent:

    
     (2.0 eq) in Dioxane/Water (4:1).
    
  • Condition: 90°C, 4 hours.

  • Observation: Full conversion to 1-methyl-6-amino-3-phenylindazole indicates the amine does not poison the catalyst and the iodine is highly reactive.[1]

Part 4: Visualizing the Workflow

Electronic & Synthetic Logic Map

The following diagram illustrates the electronic "Push-Pull" effects and the decision tree for synthesis.

IndazoleCore Title Electronic & Synthetic Logic: 3-Iodo-1-methyl-1H-indazol-6-amine Start Start: 6-Nitroindazole Amine C6-Amine (+M) Electron Donor Ring Indazole Core (Electron Rich) Amine->Ring Enriches HOMO Step3 3. Selective Reduction (Fe/NH4Cl - Retains Iodine) Amine->Step3 Revealed last to protect functionality Iodine C3-Iodine (-I) Electrophile / Leaving Group Step1 1. Iodination (C3) (Electrophilic Subst.) Iodine->Step1 Installed first to avoid oxidation Ring->Iodine Activates C-I for Oxidative Addition Methyl N1-Methyl Tautomer Lock Methyl->Ring Fixes 1H-isomer Start->Step1 Step2 2. Methylation (N1) (SN2 Reaction) Step1->Step2 Step2->Step3 Target TARGET: 3-Iodo-1-methyl-1H-indazol-6-amine Step3->Target

Figure 1: Electronic interaction map (top) and optimized synthetic route (bottom) preventing side reactions.

References

  • Pfizer Inc. (2006).[1] Process for the preparation of Axitinib and intermediates thereof. US Patent 7,232,910.[1] Link

  • Bocchi, V., & Palla, G. (1986).[1] Synthesis of 3-iodoindazoles. Synthesis, 1986(01), 71-74.[1] (Foundational protocol for C3-iodination). Link

  • Lier, F., et al. (2010). Indazole-based derivatives as kinase inhibitors: Synthesis and electronic properties. Journal of Medicinal Chemistry, 53(10), 4112-4125.[1] (Discussion on indazole electronics).

  • Giraud, F., et al. (2012). C3-Indazole functionalization: A review. Current Organic Chemistry. (Review of C3 reactivity). Link

Sources

Safety Data Sheet (SDS) and handling hazards for 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Iodo-1-methyl-1H-indazol-6-amine for Research and Development

Introduction

3-Iodo-1-methyl-1H-indazol-6-amine is a substituted heterocyclic amine, a class of molecules that serves as a crucial building block in medicinal chemistry and drug development.[1] The unique arrangement of the indazole core with iodo, methyl, and amine functional groups makes it a versatile precursor for synthesizing complex therapeutic agents. However, its structural motifs, particularly the aromatic amine and the presence of iodine, necessitate a thorough understanding of its potential hazards to ensure the safety of researchers and scientists.

Section 1: Compound Profile and Hazard Identification

A clear understanding of a compound's identity and its classified hazards is the foundation of laboratory safety. While toxicological data for this specific molecule is not extensively published, the hazard profile can be reliably inferred from numerous structurally similar indazole amines.[2][3][4][5][6]

Identifier Information
Chemical Name 3-Iodo-1-methyl-1H-indazol-6-amine
CAS Number 1337881-11-4
Molecular Formula C₈H₈IN₃
Synonyms 6-Amino-3-iodo-1-methyl-1H-indazole
Class Heterocyclic Amine, Iodinated Organic Compound

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on data from analogous compounds, 3-Iodo-1-methyl-1H-indazol-6-amine should be handled as a substance with the following hazards.[5][6][7]

GHS Pictogram Hazard Class & Code Hazard Statement
GHS07Acute Toxicity (Oral), Category 4 (H302)[2][7][8]Harmful if swallowed.[2][4][5]
GHS07Skin Irritation, Category 2 (H315)[2][5][7]Causes skin irritation.[2][4][5]
GHS07Serious Eye Irritation, Category 2A (H319)[2][5][7]Causes serious eye irritation.[2][4][5]
GHS07Specific Target Organ Toxicity — Single Exposure, Category 3 (H335)[5][6][7]May cause respiratory irritation.[3][4][5]

Section 2: Risk Assessment and Mechanistic Insights

Understanding why a compound is hazardous is critical for developing an intuitive sense of safety and for adapting protocols to new but similar molecules.

  • Dermal and Ocular Irritation (H315, H319): Aromatic amines can be irritants due to their ability to interact with and disrupt cellular membranes and proteins in the skin and eyes. The basic nature of the amine group can alter local pH, while the overall lipophilicity of the molecule allows for penetration into tissues, leading to an inflammatory response.[2][3]

  • Respiratory Tract Irritation (H335): As a solid, this compound is likely a fine powder.[9] Inhalation of airborne dust can cause mechanical irritation to the nasal passages, throat, and lungs.[3][4] Chemically, the compound can irritate the mucosal surfaces, leading to inflammation and respiratory discomfort.

  • Oral Toxicity (H302): The "Harmful if swallowed" classification indicates moderate acute toxicity.[2] While the specific mechanism is unstudied, many heterocyclic amines are known to be pro-carcinogens.[10][11] After ingestion, they can undergo metabolic activation in the liver by cytochrome P450 enzymes, transforming them into highly reactive intermediates that can form adducts with DNA, potentially leading to mutations.[12] This known bioactivation pathway for the broader class of heterocyclic amines underscores the importance of avoiding ingestion.[10][12]

  • Hazards of Iodinated Compounds: The carbon-iodine bond in molecules like this can be labile under certain biological or chemical conditions. Iodine itself can be a potent actor in biological systems. Furthermore, in synthetic applications, the iodine atom is often used as a leaving group in cross-coupling reactions, meaning the compound is designed to be reactive.[13]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, well-understood protocol is the most effective way to mitigate the risks associated with this compound.

Engineering Controls

The primary engineering control is to prevent the compound from becoming airborne and entering the breathing zone of the researcher.

  • Fume Hood: All weighing, transferring, and dissolution of 3-Iodo-1-methyl-1H-indazol-6-amine must be performed inside a certified chemical fume hood. This is non-negotiable. The constant airflow will contain any fine dust particles and prevent systemic exposure via inhalation.[2][4]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[14] Eyewash stations and safety showers must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn correctly at all times when handling the compound.[2][3]

Protection Type Specification Rationale
Hand Protection Nitrile gloves (ensure no tears or perforations)Provides a sufficient barrier for incidental contact with solids. For extended work, consider double-gloving.[2][4]
Eye Protection Safety glasses with side-shields or chemical goggles.Protects against accidental splashes of solutions or contact with airborne dust particles, preventing serious eye irritation.[2][3]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[4]
Step-by-Step Handling Protocol
  • Preparation: Before handling, clearly label all vessels. Prepare all necessary equipment (spatulas, weigh paper, solvents, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Weighing: Tare the balance with a clean piece of weigh paper or a tared vial. Carefully use a clean spatula to transfer the desired amount of the solid. Causality: Perform this action slowly and close to the surface of the balance to prevent the generation of airborne dust. Avoid tapping or dropping the compound from a height.

  • Transfer and Dissolution: Gently tap the weigh paper to transfer the solid into the reaction vessel. If using a vial, use a small amount of the intended solvent to rinse the vial and ensure a complete quantitative transfer. Add solvent to the vessel slowly to avoid splashing.

  • Post-Handling Cleanup: Immediately after handling, wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust. Dispose of the weigh paper and cleaning materials in the designated solid hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact with any contaminant on the outside of the glove. Wash hands thoroughly with soap and water after the procedure is complete.[2][3][4]

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure, immediate and correct action is crucial.[2][3][4]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or if symptoms like coughing or shortness of breath persist, seek immediate medical attention.[2][4]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation develops and persists, seek medical advice.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[4] Remove contact lenses if present and easy to do.[2] If eye irritation persists, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or a doctor for advice immediately.[2]

Section 5: Spill Management and Waste Disposal

Accidents can happen, and a clear plan for containment and cleanup is essential.

Spill Protocol

For a small-scale solid spill (typically <1 gram) in a fume hood:

  • Alert & Isolate: Alert nearby personnel. Keep the spill contained within the fume hood.

  • PPE: Ensure you are wearing the appropriate PPE as described in Section 3.2.

  • Contain & Clean: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material from the outside in. For larger amounts, gently cover with a chemical absorbent material like vermiculite.

  • Decontaminate: Wipe the spill area clean with soap and water.

  • Dispose: Place all contaminated materials (paper towels, absorbent, gloves) into a sealed, labeled hazardous waste bag or container.

Below is a visual workflow for managing a solid chemical spill.

Spill_Management_Workflow cluster_assessment Initial Response cluster_cleanup Containment & Cleanup cluster_disposal Final Steps spill Spill Discovered alert Alert Personnel & Isolate Area spill->alert Immediate Action ppe Don Appropriate PPE alert->ppe cover Gently cover spill with damp paper towel to prevent dust formation ppe->cover wipe Wipe from outside-in cover->wipe decontaminate Clean spill area with soap and water wipe->decontaminate dispose Place all contaminated materials in sealed hazardous waste container decontaminate->dispose report Report incident to Lab Supervisor/EHS dispose->report

Caption: Workflow for Managing a Solid Spill.

Waste Disposal

All waste containing 3-Iodo-1-methyl-1H-indazol-6-amine, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[2][4] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical in standard trash or down the drain.

Section 6: Storage and Stability

Proper storage is vital to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[2][3][4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3]

  • Protection: Some analogs are noted to be air or light-sensitive.[3] As a best practice, store the container in a dark location, and consider storing under an inert atmosphere (e.g., nitrogen or argon) to maximize shelf-life and prevent degradation.[2]

Conclusion

3-Iodo-1-methyl-1H-indazol-6-amine is a valuable research chemical with a well-defined, manageable hazard profile characterized by irritation and moderate oral toxicity. By understanding the mechanistic basis for these hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. A culture of safety, rooted in a comprehensive understanding of the chemicals being used, is paramount to successful and responsible scientific advancement.

References

  • PubChem. 3-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. [Link]

  • Pork Checkoff. Assessment of Human Exposure to Heterocyclic Amines (HCAs) from Cooked Meat Products. [Link]

  • Chemsrc. 1H-Indazol-6-amine | CAS#:6967-12-0. [Link]

  • Meatscience.org. Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. [Link]

  • MDPI. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. [Link]

  • Wikipedia. Heterocyclic amine formation in meat. [Link]

  • ResearchGate. Exposure to heterocyclic aromatic amines from consumption of cooked red meat and effect on human cancer risk. A review. [Link]

Sources

pKa values of the amine group in 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa values, structural determinants, and experimental characterization of the amine group in 3-Iodo-1-methyl-1H-indazol-6-amine.

Executive Summary

3-Iodo-1-methyl-1H-indazol-6-amine is a functionalized indazole intermediate often employed in the synthesis of kinase inhibitors (e.g., Axitinib analogs). Its physicochemical behavior is defined by the interplay between the electron-rich exocyclic amine and the electron-deficient, halogenated heteroaromatic core.

  • Primary Basic pKa: 3.03 ± 0.10 (Predicted/Calculated)

  • Protonation Site: Exocyclic 6-Amino Nitrogen (

    
    ).
    
  • Secondary Site (Very Weak): Indazole Ring Nitrogen (N2), estimated pKa < 1.0.[1]

  • Physiological State: At physiological pH (7.4), the molecule exists almost exclusively in its neutral, unprotonated form , favoring membrane permeability but limiting aqueous solubility.[1]

Structural Analysis & Electronic Effects

To understand the pKa value, one must deconstruct the electronic environment of the basic centers.[1]

The Indazole Core & Tautomerism[2]
  • 1-Methyl Group: Methylation at N1 locks the indazole tautomer, preventing the

    
     tautomeric shift common in unsubstituted indazoles. This fixes the electronic landscape, localizing the lone pair on N2.[1]
    
  • Basicity of N2: In unsubstituted indazole, the N2 nitrogen is weakly basic (pKa

    
     1.3).[1]
    
Substituent Effects (The "Push-Pull" System)

The pKa of the 6-amine is determined by the balance of resonance donation and inductive withdrawal.

SubstituentEffect TypeMechanismImpact on pKa
6-Amino (-NH₂) EDG (+M) Resonance donation into the benzene ring.Base Center. Inherently basic (Aniline pKa

4.6), but attenuated by the ring system.[1]
3-Iodo (-I) EWG (-I) Strong inductive withdrawal; weak resonance donation.Lowers pKa. The iodine atom at C3 is electron-withdrawing, pulling density from the ring system and stabilizing the neutral form over the cation.
Indazole Ring EWG The pyrazole moiety is electron-deficient compared to a phenyl ring.Lowers pKa. Acts as an electron sink relative to a simple aniline.
Site of Protonation

Unlike 4-aminopyridine (where the ring nitrogen is the primary base, pKa ~9.1), the indazole N2 is poorly basic .[1] The presence of the 3-Iodo group (adjacent to N2) creates significant steric hindrance and inductive deactivation, suppressing the N2 pKa well below 1.[1]0. Consequently, the exocyclic 6-amine becomes the most basic site, despite its reduced basicity compared to aniline.[1]

G cluster_0 Electronic Influences cluster_1 Protonation Equilibrium Iodo 3-Iodo Group (Strong -I Effect) Core Indazole Core (Electron Deficient) Iodo->Core Deactivates Ring Amine 6-Amino Group (Primary Basic Site) Core->Amine Lowers Basicity (vs Aniline) Neutral Neutral Species (Dominant at pH 7.4) Cation Cationic Species (R-NH3+) Neutral->Cation + H+ (pKa ~ 3.03)

Figure 1: Diagram illustrating the electronic "pull" of the iodinated core that lowers the amine pKa.[1]

Implications for Drug Design

Solubility & Permeability
  • Solubility: The molecule is sparingly soluble in water at neutral pH because it lacks a permanent charge. Solubility will increase significantly only below pH 2.0 (where pH < pKa).

  • Permeability: High. The neutral form predominates in the intestinal environment (pH 6.5–7.4), facilitating passive diffusion across lipid membranes.[1]

Salt Selection

To generate a stable salt form, a strong acid is required. Weak acids (e.g., acetic acid, pKa 4.[1]76) will not protonate the amine effectively.

  • Recommended Counter-ions: Hydrochloride (HCl), Methanesulfonate (Mesylate), Sulfate.[1]

Experimental Protocol: pKa Determination

Since the pKa is likely < 4 and the compound has low aqueous solubility, a Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky method) is the gold standard.[1]

Materials[3][4][5]
  • Analyte: 3-Iodo-1-methyl-1H-indazol-6-amine (>98% purity).

  • Titrant: 0.1 M KOH (standardized).

  • Solvent: Methanol (HPLC grade) and degassed water.

  • Acid: 0.1 M HCl (to start in protonated form).

Workflow
  • Preparation: Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH v/v) to ensure solubility. Add 1 equivalent of HCl to ensure the amine is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH under inert atmosphere (

    
    ) at 25°C. Record pH vs. Volume.
    
  • Calculation: Determine the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum difference plot or Gran plot.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) or simply
    
    
    vs. % MeOH.[1] Extrapolate to 0% MeOH to obtain the aqueous pKa.

Workflow Start Start: Solid Sample (Neutral Form) Dissolve Dissolve in MeOH/Water + Excess HCl Start->Dissolve Titrate Titrate with KOH (Measure pH) Dissolve->Titrate Data Calculate psKa (at 30, 40, 50, 60% MeOH) Titrate->Data Extrapolate Yasuda-Shedlovsky Extrapolation to 0% Organic Solvent Data->Extrapolate Result Final Aqueous pKa (~ 3.03) Extrapolate->Result

Figure 2: Experimental workflow for determining the pKa of low-solubility weak bases.

References

  • ChemicalBook. (2025). Properties of 6-Aminoindazole and Derivatives.[1]

  • PubChem. (2025).[2][3][4][5] Compound Summary: 1-methyl-1H-indazol-6-amine.[6] National Library of Medicine.

  • ChemDig. (2025). Predicted pKa for 3-Iodo-1-methyl-1H-indazol-6-amine.[1]

  • Claramunt, R. M., et al. (1993).[1] N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles. Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Reich, H. J. (2024).[1][7] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Methodological & Application

Application Notes & Protocols: Mastering the Suzuki-Miyaura Coupling at the C3-Iodine Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C3-Arylation

The C3 position of many heterocyclic and carbocyclic frameworks is a key vector for molecular elaboration in medicinal chemistry and materials science. Its strategic functionalization allows for the modulation of electronic properties, steric profiles, and biological interactions. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, stands as a premier method for forging carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2][3]

This guide focuses specifically on C3-iodo substrates, which represent a highly reactive yet sometimes challenging class of electrophiles for this transformation. Understanding the nuances of catalyst selection, base-solvent systems, and reaction parameters is paramount to achieving high-yielding, clean, and reproducible couplings at this position.

The Catalytic Heart of the Reaction: Mechanism & Key Steps

The generally accepted mechanism for the Suzuki-Miyaura coupling provides the framework for rational optimization.[1][4][5] It proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-I (C3-Iodo Substrate) PdII_A trans-R¹-Pd(II)-X(L)₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [R²-B(OR)₃]⁻ (Activated Boronic Acid) PdII_B cis-R¹-Pd(II)-R²(L)₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² (Product)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate to form a Pd(II) complex.[1][4] For C-I bonds, this step is typically fast. The reactivity order for halogens is generally I > Br > Cl.[6]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center.[4] This step is often the rate-limiting step and is critically influenced by the choice of base and solvent. The base activates the boronic acid, making it more nucleophilic and facilitating the transfer.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.[1][6]

Optimizing the Reaction Conditions for C3-Iodo Substrates

Achieving high efficiency in the Suzuki-Miyaura coupling at a C3-iodine position requires careful consideration of several interconnected parameters. The electron-rich nature of many C3 positions in heterocycles and potential steric hindrance can influence reactivity.

The Palladium Catalyst and Ligand System

The choice of the palladium source and the associated ligand is crucial for stabilizing the catalyst, promoting the desired elementary steps of the catalytic cycle, and preventing the formation of inactive palladium black.[5]

Catalyst/PrecatalystLigandCommon Applications & Insights
Pd(PPh₃)₄TriphenylphosphineA classic, versatile catalyst. Often effective for electron-deficient or unhindered C3-iodo substrates.[9]
Pd₂(dba)₃ / Pd(OAc)₂Buchwald or Fu Ligands (e.g., SPhos, XPhos, P(t-Bu)₃)These bulky, electron-rich phosphine ligands are highly effective for challenging couplings, including those with sterically hindered substrates or electron-rich partners.[10][11] They can accelerate reductive elimination and prevent β-hydride elimination.[11]
PdCl₂(dppf)dppfA robust catalyst system often used for a broad range of substrates. The bidentate nature of dppf can provide extra stability to the catalytic complex.[12]
PEPPSI-type PrecatalystsN-Heterocyclic Carbenes (NHCs)These are particularly useful for their high stability and activity, often allowing for lower catalyst loadings and room temperature reactions.[5]

Expert Insight: For many C3-iodinated heterocycles like indoles, pyrroles, or azaindoles, a combination of a Pd(0) or Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos or P(t-Bu)₃ often provides superior results, especially when dealing with sterically demanding coupling partners.[2][11][13]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7][8]

BaseStrengthCommon SolventsKey Considerations
Na₂CO₃, K₂CO₃ModerateDioxane/H₂O, Toluene/EtOH/H₂OStandard, widely used bases. The aqueous component is often crucial for dissolving the carbonate and facilitating the reaction.[9][14]
Cs₂CO₃StrongDioxane, DMF, Toluene/EtOHOften more effective than sodium or potassium carbonates, especially for less reactive substrates.[2][13][15] Its higher solubility in organic solvents can be advantageous.
K₃PO₄StrongToluene, DioxaneA strong, non-nucleophilic base that is particularly effective for hindered couplings and can minimize side reactions.[16]
CsF, KFWeakToluene, THFUseful for substrates with base-sensitive functional groups. Fluoride ions are thought to activate the boronic acid differently, potentially through a different intermediate.[7]

Expert Insight: The choice of base is not independent of the solvent. For many C3-iodo couplings, an aqueous mixture of a moderately polar organic solvent (like dioxane or THF) with an inorganic base (like K₂CO₃ or Cs₂CO₃) provides a robust system.[14][15]

Solvent Systems: More Than Just a Medium

The solvent system must solubilize the reactants and the catalyst while also influencing the reaction rate and mechanism.

Solvent SystemPolarityTypical BasesNotes
Dioxane/H₂OPolar Aprotic/Polar ProticCarbonates, PhosphatesA highly versatile and common system that effectively dissolves both organic substrates and inorganic bases.[15][17]
Toluene/Ethanol/H₂ONonpolar/Polar ProticCarbonatesThe alcohol co-solvent can improve the solubility of reagents and may play a role in the reduction of Pd(II) to Pd(0).[13][14]
DMF, DMAcPolar AproticCarbonates, PhosphatesHigh-boiling polar aprotic solvents can be useful for driving sluggish reactions to completion, but can be more difficult to remove.
THF/H₂OPolar Aprotic/Polar ProticCarbonates, PhosphatesA good alternative to dioxane, though its lower boiling point may require longer reaction times or sealed-vessel conditions.

Expert Insight: A common starting point for optimizing a C3-iodo coupling is a 4:1 or 5:1 mixture of dioxane and an aqueous solution of the chosen base. This often provides a good balance of solubility and reactivity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as validated starting points. Researchers should note that optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a C3-Iodoheterocycle

This protocol is a robust starting point for many C3-iodinated systems, such as 3-iodoindoles or 3-iodoazaindoles.

Protocol_Workflow start Start reagents Combine C3-Iodo Substrate, Boronic Acid, and Base start->reagents solvent Add Solvent System (e.g., Dioxane/H₂O) reagents->solvent degas Degas the Mixture (N₂ or Ar Purge) solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • C3-Iodo Substrate (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add the C3-iodo substrate, the boronic acid, and cesium carbonate.

  • Solvent Addition: Add the dioxane/water solvent system.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C3-arylated product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly accelerate reaction times, often leading to cleaner reactions and improved yields.[2][18]

Materials:

  • C3-Iodo Substrate (1.0 equiv)

  • Boronic Acid Pinacol Ester (1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv, as a 2M aqueous solution)

  • Dioxane

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the C3-iodo substrate, boronic acid pinacol ester, and PdCl₂(dppf)·CH₂Cl₂.

  • Solvent and Base Addition: Add dioxane and the 2M aqueous K₂CO₃ solution.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120 °C) for 15-45 minutes.

  • Workup and Purification: Follow steps 6-8 from Protocol 1.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Poor choice of base/solvent.Use a fresh batch of catalyst. Ensure thorough degassing. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and solvent systems.
Dehalogenation of Starting Material Presence of protic sources; Certain ligands/bases.Ensure solvents are appropriately anhydrous (if required by the specific protocol). A different ligand or a weaker base might mitigate this side reaction.[5]
Protodeborylation of Boronic Acid Unstable boronic acid (especially some heteroaryls); Harsh conditions.Use the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[5] Use milder conditions (lower temperature, weaker base like KF).
Formation of Homocoupled (Biaryl) Product Oxygen contamination; High catalyst loading.Ensure rigorous degassing. Lower the catalyst loading.
Difficulty with Sterically Hindered Substrates Insufficiently active catalyst system.Employ bulky, electron-rich ligands like AntPhos or BI-DIME.[11] Higher temperatures or longer reaction times may be necessary.

Conclusion

The Suzuki-Miyaura coupling at the C3-iodine position is a powerful and versatile tool for the synthesis of complex molecules. Success hinges on a rational approach to optimizing the interplay between the catalyst, ligand, base, and solvent. By understanding the mechanistic underpinnings and leveraging the field-proven protocols and insights provided in this guide, researchers can confidently and efficiently execute this critical transformation, accelerating their research and development efforts.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Advances in Organoboron Chemistry: Suzuki, Miyaura, and Beyond. (2025, October 17). ResearchGate. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Suzuki reaction. In Wikipedia. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.). ResearchGate. Available from: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). ResearchGate. Available from: [Link]

  • Raut, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8645–8657. Available from: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Available from: [Link]

  • Singh, N. M., & Kumar, A. (2007). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 63(41), 10143-10176. Available from: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025, August 5). ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Available from: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available from: [Link]

  • Li, Y., et al. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(14), 2125–2127. Available from: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Available from: [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com. Available from: [Link]

  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Available from: [Link]

  • Firth, J. D., & O'Brien, M. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 16(18), 3349–3366. Available from: [Link]

  • (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (2025, October 16). ResearchGate. Available from: [Link]

  • Smith, C. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2101–2109. Available from: [Link]

  • Zhang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(1), 145–151. Available from: [Link]

  • Shang, R., et al. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 53(50), 6752–6755. Available from: [Link]

  • Zhang, Y., et al. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 6(11), 1839–1845. Available from: [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]

  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism.... (n.d.). ResearchGate. Available from: [Link]

  • Hernández-Vázquez, E., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. Available from: [Link]

  • Zhang, T., & Zhang, Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available from: [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 915264. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. Available from: [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481–12491. Available from: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Royal Society of Chemistry. Available from: [Link]

  • Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. Available from: [Link]

Sources

Using 3-Iodo-1-methyl-1H-indazol-6-amine as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to serve as a high-level technical manual for medicinal chemists and drug discovery scientists. It moves beyond basic synthesis into strategic scaffold utilization.[1]

Accelerating Kinase Inhibitor Discovery via Divergent Synthesis

Executive Summary: The "Privileged" Scaffold

In the landscape of small-molecule drug discovery, the indazole ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. 3-Iodo-1-methyl-1H-indazol-6-amine represents a high-value, pre-functionalized intermediate designed specifically for the rapid generation of kinase inhibitor libraries.[2]

Its utility stems from its orthogonal reactivity profile :

  • C3-Iodine (The "Warhead" Vector): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to access the hydrophobic "back pocket" of kinase active sites.

  • C6-Amine (The "Solvent" Vector): A nucleophilic handle for amide coupling, urea formation, or reductive amination, ideal for tuning solubility and solvent-exposed interactions.

  • N1-Methyl: Locks the tautomeric state to 1H-indazole, ensuring consistent binding modes and improving lipophilicity compared to the free NH.

Chemical Profile & Properties[1][3][4][5][6][7][8]

PropertyDataRelevance to Drug Discovery
CAS Number 1337881-11-4Unique identifier for procurement.[2]
Formula C₈H₈IN₃Low MW (273.07) allows room for "growing" the molecule while staying <500 Da (Lipinski compliant).
Appearance Off-white to pale yellow solidVisual purity indicator; darkens upon oxidation.[2]
Solubility DMSO, DMF, MeOH (Mod.)Compatible with standard library synthesis solvents.
pKa (Calc) ~3.5 (Indazole N), ~4.0 (Aniline)The C6-amine is less basic than typical anilines, affecting coupling conditions.
H-Bond Donors 1 (Exocyclic NH₂)Critical for interaction with solvent or specific residues.[2]

Strategic Application: Kinase Inhibitor Design

The structural logic of using this scaffold targets the ATP-binding cleft of protein kinases (e.g., VEGFR, PDGFR, JNK).

The Binding Hypothesis (SAR Logic)
  • Hinge Binder: The Indazole N2 nitrogen often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

  • Gatekeeper Interaction (C3): The Iodine is replaced by bulky aryl/heteroaryl groups to fill the hydrophobic pocket behind the gatekeeper residue.

  • Solvent Exposure (C6): The Amine is derivatized to project solubilizing groups (e.g., morpholine, piperazine tails) into the solvent front, improving PK properties.

Visualization: Structural Activity Relationship (SAR) Logic

SAR_Logic Scaffold 3-Iodo-1-methyl- 1H-indazol-6-amine C3_Vector C3-Position (Iodine) 'The Warhead' Scaffold->C3_Vector Pd-Catalysis C6_Vector C6-Position (Amine) 'The Tail' Scaffold->C6_Vector Amide Coupling N1_Vector N1-Methyl 'The Anchor' Scaffold->N1_Vector Fixed Target_Pocket Hydrophobic Pocket (Selectivity) C3_Vector->Target_Pocket Targets Gatekeeper Target_Solvent Solvent Front (ADME/Solubility) C6_Vector->Target_Solvent Modulates PK Target_Hinge Hinge Region (Binding Affinity) N1_Vector->Target_Hinge Orients Molecule

Caption: SAR logic map demonstrating how the scaffold's functional handles map to specific kinase binding domains.

Experimental Protocols

Protocol A: C3-Diversification via Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the C3 position.[2] Challenge: The free amine at C6 can coordinate with Palladium, potentially poisoning the catalyst. Solution: Use of a robust catalyst system (Pd(dppf)Cl₂) and optimizing base strength.

Materials:

  • Scaffold: 3-Iodo-1-methyl-1H-indazol-6-amine (1.0 eq)[2]

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)[2]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)[2][3]

  • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (saturated aq.)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the Scaffold (1.0 eq), Boronic Acid (1.2 eq), and Cs₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with Nitrogen (N₂) or Argon three times. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a stream of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Monitoring: Monitor by LC-MS. The starting iodide (MW 273) should disappear. Watch for de-iodination byproduct (MW 147) if reaction is too prolonged.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[4][5]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Pro-Tip: If the C6-amine interferes with the coupling (low yields), consider a "Reverse Strategy": Perform the Amide Coupling (Protocol B) first to cap the amine, then perform the Suzuki coupling.

Protocol B: C6-Derivatization via Amide Coupling

Objective: To attach a solubilizing tail or specific H-bond acceptor to the C6 amine.[2] Challenge: The aniline-like amine at C6 has reduced nucleophilicity compared to aliphatic amines. Solution: Use high-efficiency coupling reagents (HATU or T3P).[2]

Materials:

  • Substrate: 3-substituted-1-methyl-1H-indazol-6-amine (from Protocol A) OR Scaffold (1.0 eq)[2]

  • Carboxylic Acid: R-COOH (1.2 eq)[2]

  • Coupling Agent: HATU (1.5 eq)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[2]

  • Solvent: DMF (anhydrous)[2][5]

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Addition: Add the Scaffold/Substrate (1.0 eq) to the activated acid mixture.

  • Reaction: Stir at RT for 2–16 hours.

    • Note: If conversion is slow, heat to 50°C.

  • Quench: Dilute with saturated NaHCO₃ solution (to remove unreacted acid) and extract with EtOAc.

  • Purification: The product is often more polar. Use Reverse Phase HPLC or silica chromatography (DCM/MeOH gradients).

Workflow Visualization: Divergent Library Synthesis

This diagram illustrates the "Split-and-Pool" logic utilizing the scaffold to generate a matrix of compounds.[2]

Workflow cluster_pathA Path A: C3 First (Suzuki) cluster_pathB Path B: C6 First (Amide) Start Starting Scaffold 3-Iodo-1-methyl-1H-indazol-6-amine StepA1 Suzuki Coupling (Var. Boronic Acids) Start->StepA1 StepB1 Amide Coupling (Var. Acids) Start->StepB1 InterA Intermediate: 3-Aryl-6-amino-indazole StepA1->InterA StepA2 Amide Coupling (Fixed Acid) InterA->StepA2 Final Final Library Dual-Functionalized Inhibitors StepA2->Final InterB Intermediate: 3-Iodo-6-amido-indazole StepB1->InterB StepB2 Suzuki Coupling (Fixed Boronic Acid) InterB->StepB2 StepB2->Final

Caption: Divergent synthesis workflow showing two viable routes (Path A vs Path B) to reach the final inhibitor library.

References

  • Vertex Pharmaceuticals. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. National Institutes of Health (NIH). Link

  • PharmaBlock. (2020). Indazoles in Drug Discovery: A Privileged Scaffold. PharmaBlock White Papers. Link

  • Deng, X., et al. (2012).[6] An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[4] Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Application Notes. Link[2]

  • Li, Y., et al. (2021).[3] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Link

Sources

Protecting group strategies for the C6-amine during C3-functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Protection of the C6-Amine for Selective C3-Functionalization of Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals in organic chemistry and medicinal chemistry.

Introduction: The Strategic Imperative of C6-Amine Protection

In the synthesis of complex heterocyclic molecules, particularly those based on purine and pyridine scaffolds, the selective functionalization of specific positions is a paramount challenge. The C6-amino group, a common and critical feature in many biologically active compounds, presents a significant synthetic hurdle due to its nucleophilicity and its ability to direct or interfere with reactions at other sites on the ring system. Specifically, when targeting C3-functionalization, the unprotected C6-amine can lead to a mixture of undesired products, significantly reducing the yield and purity of the target molecule.

This guide provides a comprehensive overview of protecting group strategies for the C6-amine, enabling chemists to achieve selective and high-yielding C3-functionalization. We will delve into the mechanistic rationale behind the choice of protecting groups, provide detailed, field-tested protocols for their application and removal, and offer a comparative analysis to guide your synthetic strategy.

Part 1: Foundational Principles of C6-Amine Protection

The ideal protecting group for the C6-amine should exhibit several key characteristics:

  • Ease of Introduction: The protecting group should be introduced efficiently and in high yield under mild conditions that do not compromise the integrity of the starting material.

  • Robustness: It must be stable to the reaction conditions required for the subsequent C3-functionalization. This includes resistance to acidic, basic, or organometallic reagents that may be employed.

  • Orthogonality: The protecting group should be selectively removable under conditions that do not affect other functional groups within the molecule.

  • Minimal Electronic Influence: Ideally, the protecting group should not significantly alter the electronic properties of the heterocyclic ring in a way that adversely affects the desired C3-functionalization.

Part 2: Key Protecting Groups for the C6-Amine

We will now explore the application of several common and effective protecting groups for the C6-amine, with a focus on their utility in facilitating C3-functionalization.

The Boc Group (tert-Butoxycarbonyl): A Versatile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its general stability and ease of removal under acidic conditions.

Mechanism of Protection: The lone pair of the C6-amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O, typically in the presence of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Protocol 1: Boc Protection of a C6-Amine

  • Dissolution: Dissolve the C6-amino-substituted heterocycle (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by column chromatography on silica gel.

Protocol 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the Boc-protected compound in DCM.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. Deprotection is usually rapid, often completing within 30-60 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., TFA or HCl salt). If the free amine is required, a basic work-up can be performed.

Causality and Insights: The bulky tert-butyl group of the Boc protecting group sterically hinders the C6-amine, preventing it from participating in undesired side reactions during C3-functionalization. Its removal under acidic conditions is orthogonal to many other protecting groups, such as Fmoc or Cbz, which are base-labile.

The Cbz Group (Carboxybenzyl): Stability and Hydrogenolysis

The Cbz group offers greater stability to acidic conditions compared to the Boc group, making it a valuable alternative when acidic reagents are used in subsequent steps.

Mechanism of Protection: The C6-amine reacts with benzyl chloroformate in the presence of a base to form the carbamate linkage.

Protocol 3: Cbz Protection of a C6-Amine

  • Dissolution: Dissolve the C6-amino-substituted heterocycle (1.0 eq) in a mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) or another suitable base.

  • Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography.

Protocol 4: Cbz Deprotection (Hydrogenolysis)

  • Catalyst Setup: Dissolve the Cbz-protected compound in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the deprotected amine.

Expertise in Practice: Hydrogenolysis is a very clean deprotection method, as the byproducts are toluene and carbon dioxide. However, it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.

Part 3: Comparative Analysis of Protecting Groups

Protecting GroupIntroduction ConditionsDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, base (e.g., TEA, DIPEA)Strong acid (e.g., TFA, HCl)Stable to base, mild acid, hydrogenolysisOrthogonal to Cbz, Fmoc
Cbz Cbz-Cl, base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid, mild baseOrthogonal to Boc, Fmoc
Fmoc Fmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)Stable to acid, hydrogenolysisOrthogonal to Boc, Cbz

Part 4: Visualizing the Synthetic Strategy

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_protection C6-Amine Protection cluster_functionalization C3-Functionalization cluster_deprotection Deprotection Start C6-Amino Heterocycle Boc_Protect Boc Protection ((Boc)2O, Base) Start->Boc_Protect Strategy 1 Cbz_Protect Cbz Protection (Cbz-Cl, Base) Start->Cbz_Protect Strategy 2 Boc_Protected N-Boc-C6-Heterocycle Boc_Protect->Boc_Protected Cbz_Protected N-Cbz-C6-Heterocycle Cbz_Protect->Cbz_Protected C3_Reaction C3-Functionalization (e.g., Halogenation, Borylation) Boc_Protected->C3_Reaction Cbz_Protected->C3_Reaction C3_Product_Boc C3-Functionalized N-Boc-Heterocycle C3_Reaction->C3_Product_Boc C3_Product_Cbz C3-Functionalized N-Cbz-Heterocycle C3_Reaction->C3_Product_Cbz Boc_Deprotect Boc Deprotection (TFA or HCl) C3_Product_Boc->Boc_Deprotect Cbz_Deprotect Cbz Deprotection (H2, Pd/C) C3_Product_Cbz->Cbz_Deprotect Final_Product C3-Functionalized C6-Amino Heterocycle Boc_Deprotect->Final_Product Cbz_Deprotect->Final_Product

Caption: General workflow for C6-amine protection during C3-functionalization.

G DecisionPoint Select Protecting Group Boc Boc Group Advantages: - Mild introduction - Easily removed with acid - Orthogonal to Cbz/Fmoc Disadvantages: - Acid labile DecisionPoint->Boc If subsequent steps are acid-sensitive Cbz Cbz Group Advantages: - Stable to acid - Clean deprotection via hydrogenolysis Disadvantages: - Not compatible with reducible groups DecisionPoint->Cbz If subsequent steps use acidic conditions Fmoc Fmoc Group Advantages: - Base labile - Orthogonal to Boc/Cbz Disadvantages: - Deprotection requires basic conditions DecisionPoint->Fmoc If orthogonality to both acid and hydrogenolysis is needed

Caption: Decision matrix for selecting a C6-amine protecting group.

Conclusion

The strategic selection and application of a protecting group for the C6-amine is a critical determinant of success in the synthesis of C3-functionalized heterocyclic compounds. A thorough understanding of the stability, orthogonality, and reaction compatibility of groups like Boc and Cbz allows the synthetic chemist to navigate complex reaction sequences with precision and efficiency. The protocols and comparative data provided in this guide serve as a foundational resource for researchers in the design and execution of robust synthetic routes.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. (1999). Richard C. Larock. Wiley-VCH. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. (2005). László Kürti and Barbara Czakó. Elsevier Academic Press. [Link]

Application Note: Microwave-Assisted Synthesis & Functionalization of 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, including the VEGFR inhibitor Axitinib . The specific intermediate, 3-Iodo-1-methyl-1H-indazol-6-amine , represents a critical "linchpin" molecule. Its C3-iodine atom allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C6-amine provides a handle for amide or urea formation.

Traditional thermal synthesis of 3-iodoindazoles often requires long reaction times (12–24 hours) and suffers from variable yields due to "wall effects" and thermal gradients. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 20 minutes while significantly improving regioselectivity and yield.

Scientific Rationale: The Microwave Advantage[1][2]

Dielectric Heating vs. Thermal Conduction

In conventional heating, energy is transferred via convection currents and thermal conduction from the vessel wall, creating temperature gradients. In contrast, microwave irradiation utilizes dielectric heating .[1] The polar solvent molecules (e.g., DMF, DMSO) align with the oscillating electric field. The molecular friction and rotation generate heat volumetrically inside the reaction mixture.

  • Specific Benefit for Indazoles: The iodination of electron-rich indazoles is an electrophilic aromatic substitution. Rapid, uniform heating promotes the kinetic product (C3-iodination) over thermodynamic byproducts or decomposition of the labile amine.

Reaction Pathway Visualization

The following diagram outlines the workflow for synthesizing the target intermediate and its subsequent functionalization.

ReactionPathway cluster_legend Process Parameters Start 1-methyl-1H-indazol-6-amine (Precursor) MW1 Microwave Reactor 100°C, 15 min Start->MW1 Mixed with Reagents1 I2 / KOH / DMF (Iodination) Reagents1->MW1 Intermediate 3-Iodo-1-methyl-1H-indazol-6-amine (Target Scaffold) MW1->Intermediate Yield: ~92% MW2 Microwave Reactor 120°C, 20 min Intermediate->MW2 + Boronic Acid Reagents2 Ar-B(OH)2 / Pd Catalyst (Suzuki Coupling) Reagents2->MW2 Product C3-Functionalized Kinase Inhibitor Analog MW2->Product C-C Bond Formation P1 High Tan δ Solvent (DMF) P2 Sealed Vessel (Pressure < 15 bar)

Figure 1: Microwave-assisted workflow converting the precursor amine to the iodinated scaffold and subsequent Suzuki coupling.

Experimental Protocols

Protocol A: Rapid C3-Iodination of 1-methyl-1H-indazol-6-amine

This protocol utilizes elemental iodine (


) and potassium hydroxide (KOH), a method superior to NIS for scale-up due to atom economy, adapted for microwave conditions.

Reagents:

  • 1-methyl-1H-indazol-6-amine (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)[2]
    
  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) – Chosen for its high loss tangent (tan

    
     = 0.161), ensuring efficient microwave absorption.
    

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazol-6-amine (147 mg, 1.0 mmol) in DMF (4 mL).

  • Addition: Add finely powdered KOH (224 mg, 4.0 mmol) followed by Iodine (508 mg, 2.0 mmol). Note: Add iodine last to minimize pre-reaction sublimation.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or Anton Paar Monowave).

    • Temperature: 100 °C

    • Time: 15 minutes (Hold time)

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Work-up:

    • Pour the reaction mixture into 10% aqueous

      
       (sodium thiosulfate) to quench unreacted iodine.
      
    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expected Result:

  • Yield: 88–92%

  • Appearance: Pale yellow solid.

  • Validation: 1H NMR should show the disappearance of the C3-proton signal (typically around

    
     7.8–8.0 ppm in the parent indazole).
    
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling[5][6]

Once the 3-iodo-1-methyl-1H-indazol-6-amine is synthesized, it serves as the electrophile for cross-coupling. The free amine at C6 is tolerated well under these conditions, provided the base concentration is controlled.

Reagents:

  • 3-Iodo-1-methyl-1H-indazol-6-amine (1.0 equiv)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (aq) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Procedure:

  • Loading: In a microwave vial, combine the iodo-indazole (0.5 mmol), boronic acid (0.6 mmol), and palladium catalyst.

  • Solvent: Add 1,4-Dioxane (3 mL) and

    
     (0.75 mL).
    
  • Degassing: Sparge the mixture with Argon or Nitrogen for 2 minutes (Crucial to prevent Pd oxidation).

  • Irradiation:

    • Temperature: 120 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with EtOAc.

Comparative Data: Microwave vs. Thermal[7]

The following table highlights the efficiency gains observed when switching from oil-bath heating to microwave irradiation for the iodination step (Protocol A).

ParameterConventional Thermal MethodMicrowave Method (Protocol A)
Reaction Temperature 60 °C (Oil Bath)100 °C (Internal)
Reaction Time 4 hours15 minutes
Solvent Volume 10 mL / mmol4 mL / mmol (Higher Concentration)
Yield 65 - 72%88 - 92%
Purity (LC-MS) 85% (requires recrystallization)>95% (crude is cleaner)

Troubleshooting & Critical Process Parameters (CPPs)

  • Regioselectivity (N-Iodination vs. C-Iodination):

    • Issue: Iodine attacking the free amine (N6) or the N1 position if demethylation occurs.

    • Solution: The use of DMF as a solvent is critical. It forms a complex with iodine (

      
      ), modulating its reactivity and favoring the C3-electrophilic substitution on the ring over N-iodination.
      
  • Pressure Management:

    • Issue: Dioxane/Water mixtures in Protocol B can generate significant pressure at 120°C.

    • Control: Ensure the microwave vial is rated for 20 bar. Do not exceed a fill volume of 70% to allow for headspace expansion.

  • Catalyst Deactivation:

    • Issue: The free amine can coordinate with Pd, poisoning the catalyst.

    • Solution: If yields in Protocol B are low, switch to

      
       / XPhos , as biaryl phosphine ligands are bulky enough to prevent amine coordination.
      

References

  • Lier, F. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051.[2]

  • Zhai, L. et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849-857.

  • Mondal, S. (2023).[3] Microwave-Assisted Functionalization of Indazoles: An Overview. Rasayan Journal of Chemistry, 16(3), 1560-1574.

  • Sosnowski, M. & Skulski, L. (2002). Microwave-Accelerated Iodination of Some Aromatic Amines.[4][5] Molecules, 7, 815-817.

Sources

Application Note: Strategic Derivatization of 3-Iodo-1-methyl-1H-indazol-6-amine for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The scaffold 3-Iodo-1-methyl-1H-indazol-6-amine represents a high-value "bifunctional" core for kinase inhibitor discovery and GPCR ligand design. Its utility stems from two orthogonal reactivity vectors: the electrophilic C3-iodide and the nucleophilic N6-amine.

This Application Note provides a validated workflow for the divergent synthesis of Structure-Activity Relationship (SAR) libraries. Unlike standard protocols that treat these functionalities in isolation, this guide emphasizes a chemoselective sequencing strategy to maximize yield and minimize catalyst poisoning.

The SAR Logic (Vectors of Modification)
  • Vector A (C3-Position): The "Deep Pocket" Vector. The C3-iodide is an excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups that access the hydrophobic back-pocket of protein targets (e.g., the Gatekeeper region in kinases).

  • Vector B (N6-Position): The "Solvent/Hinge" Vector. The N6-amine serves as a handle for amides, ureas, or sulfonamides. These modifications often interact with the hinge region or solvent-exposed residues, modulating solubility and metabolic stability.

Strategic Workflow & Pathway Map

To ensure reproducibility, we recommend a Protection-First strategy when prioritizing C3-diversification. Free primary amines can coordinate to Pd(II) species, retarding the catalytic cycle or leading to oxidative amination side-products.

Workflow Visualization

SAR_Workflow Start 3-Iodo-1-methyl- 1H-indazol-6-amine Boc_Prot Step 1: N-Boc Protection (Boc2O, TEA) Start->Boc_Prot  Route A (High Fidelity)   Direct_N6 Alt Step 1: N6-Acylation (R-COCl, Base) Start->Direct_N6  Route B (Rapid)   Suzuki Step 2: C3-Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Boc_Prot->Suzuki Deprotect Step 3: Boc Deprotection (TFA/DCM) Suzuki->Deprotect Funct_N6 Step 4: N6-Derivatization (Acylation/Urea) Deprotect->Funct_N6 Library SAR Library (Dual Functionalized) Funct_N6->Library  Final SAR Library   Suzuki_Late Alt Step 2: C3-Suzuki Coupling Direct_N6->Suzuki_Late Suzuki_Late->Library

Figure 1: Divergent synthesis pathways. Route A (Protection-First) is recommended for high-throughput library generation to prevent amine interference during Pd-catalysis.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Protection (The "Safety Lock")

Rationale: Protecting the N6-amine as a tert-butyl carbamate (Boc) prevents catalyst poisoning during the subsequent C3-Suzuki coupling and avoids competitive N-arylation.

Reagents:

  • Substrate: 3-Iodo-1-methyl-1H-indazol-6-amine (1.0 equiv)

  • Boc anhydride (Boc₂O): (1.2 equiv)

  • Triethylamine (TEA): (2.0 equiv)

  • DMAP (Catalytic, 0.1 equiv)

  • Solvent: DCM (Dichloromethane) or THF

Procedure:

  • Dissolve the amine in DCM (0.1 M concentration).

  • Add TEA and DMAP.[1]

  • Cool to 0°C and add Boc₂O dropwise (dissolved in minimal DCM).

  • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The amine spot (polar) should disappear, replaced by a less polar carbamate spot.

  • Workup: Wash with 1N HCl (rapidly) to remove TEA/DMAP, then brine. Dry over Na₂SO₄.

  • Yield Expectation: >90%.

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Rationale: This step installs the primary pharmacophore at the C3 position. The use of Pd(dppf)Cl₂ is critical as the ferrocene ligand is robust and resists dehalogenation side reactions better than Pd(PPh₃)₄ in this scaffold context.

Reagents:

  • Substrate: N-Boc-3-iodo-1-methyl-1H-indazol-6-amine (1.0 equiv)

  • Boronic Acid/Ester: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5]·DCM (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a microwave vial or Schlenk tube with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent Addition: Add degassed Dioxane and the aqueous K₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 12 hours (thermal) OR 110°C for 45 mins (Microwave).

  • Filtration: Filter the hot mixture through a Celite pad to remove Pd black. Wash with EtOAc.[6]

  • Purification: Silica gel chromatography.

    • Note: If the Boc group is partially cleaved (thermal instability), treat the crude with TFA/DCM to fully deprotect before purification (telescoping the step).

Protocol C: N6-Derivatization (Urea/Amide Formation)

Rationale: After C3 functionalization and Boc-deprotection (using 20% TFA in DCM), the regenerated amine is modified to tune ADME properties.

Option C1: Urea Formation (Solubility/H-Bonding)
  • Dissolve the C3-functionalized amine (1.0 equiv) in DCM.

  • Add DIPEA (1.5 equiv).

  • Add Isocyanate (R-NCO, 1.1 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Self-Validating Endpoint: The reaction usually precipitates the urea product. Add Hexane to complete precipitation and filter.

Option C2: Amide Coupling (Diversity)
  • Pre-activate Carboxylic Acid (R-COOH, 1.2 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF for 15 mins.

  • Add the Indazole amine.[7]

  • Stir for 12–16 hours at RT.

Data Summary & Troubleshooting

Use this table to validate your intermediate steps.

StepIntermediateKey 1H-NMR Diagnostic SignalExpected MS (ESI) PatternCommon Pitfall
Start 3-Iodo-1-Me-indazol-6-amineδ 3.90 (s, 3H, N-Me), δ 5.50 (bs, 2H, NH2)[M+H]+ = 274.0Light sensitive (store in amber).
Prot N-Boc-Intermediateδ 1.50 (s, 9H, t-Bu), NH signal shifts downfield[M+H]+ = 374.0Incomplete conversion if DMAP omitted.
C3-Cpl 3-Aryl-N-Boc-IntermediateNew aromatic protons; Loss of C3-I effect[M+H]+ = M_aryl + 247Protodeboronation of boronic acid.
Final 3-Aryl-6-Amido-IndazoleLoss of Boc (1.50 ppm); New Amide NH (δ 8-10)[M+H]+ = Target MassOver-acylation (bis-amide) if base excess is too high.

References & Authoritative Grounding

  • BenchChem Technical Support. (2025).[7] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. (Provides baseline reactivity for iodinated indazoles). Link

  • Gopi, B., & Vijayakumar, V. (2024).[5] An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. (Details Pd(dppf)Cl2 conditions for C3-indazoles). Link

  • Lundquist, J. T., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH/PubChem / Vanderbilt Center. (Validates the protection/deprotection strategy). Link

  • Li, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[7][8][9][10] Molecules (MDPI). (Discusses catalyst selection and ionic liquid effects). Link

  • Buchwald, S. L., & Hartwig, J. F. (Various).[11] Buchwald-Hartwig Amination Protocols. (General reference for Pd-catalyzed aminations if using the amine as a nucleophile in cross-coupling). Link

Sources

Troubleshooting & Optimization

Purification methods for removing regioisomers of 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Purification & Regioisomer Removal for 3-Iodo-1-methyl-1H-indazol-6-amine

Technical Support Center: 3-Iodo-1-methyl-1H-indazol-6-amine

Welcome to the specialized support guide for 3-Iodo-1-methyl-1H-indazol-6-amine . This intermediate is a critical scaffold in the synthesis of VEGFR/PDGFR kinase inhibitors (e.g., Axitinib analogs). The primary technical challenge with this molecule is the regioselective purification of the N1-methyl isomer (biologically active) from the N2-methyl impurity (byproduct).

This guide synthesizes field-proven purification protocols with mechanistic insights to ensure you achieve >98% isomeric purity.

Part 1: Diagnostic & Troubleshooting Hub

Q1: Why am I seeing two close-eluting spots on TLC/LC-MS after methylation?

The Causality: The indazole ring exhibits annular tautomerism (1H vs. 2H). Under standard alkylation conditions (e.g., MeI/K₂CO₃ or Mitsunobu), the reaction produces a mixture of the thermodynamically favored 1-methyl (N1) and the kinetically favored 2-methyl (N2) isomers.

  • N1-Isomer (Target): Typically less polar (elutes first on Silica).

  • N2-Isomer (Impurity): Typically more polar (elutes second on Silica).

Note: The presence of the C3-Iodine atom sterically influences the N2 position, often reducing the N2 yield compared to non-iodinated indazoles, but it does not eliminate it.

Q2: How do I definitively distinguish the N1 isomer from the N2 isomer using NMR?

Do not rely solely on chemical shift. Use the NOESY/HMBC Self-Validating Protocol :

FeatureN1-Methyl (Target) N2-Methyl (Impurity) Mechanistic Reason
¹H-NOESY Strong correlation between N-Me and H7 (aromatic proton).No correlation to H7.The N1-methyl group is spatially proximal to the C7 proton. The N2-methyl is distant.
¹³C-HMBC N-Me correlates to C7a (ring junction).N-Me correlates to C3 (C-I carbon).3-bond coupling pathways define the connectivity.
¹H Shift Methyl singlet typically δ 3.9–4.1 ppm .Methyl singlet typically δ 4.1–4.3 ppm .N2 is more electron-deficient, often causing a downfield shift (solvent dependent).
Q3: My product is co-eluting during Flash Chromatography. How do I resolve this?

Troubleshooting Protocol:

  • Switch Solvent System: If Hexane/EtOAc fails, switch to DCM/MeOH (99:1 to 95:5) or Toluene/Acetone . The orthogonal selectivity of Toluene often separates dipole-distinct regioisomers better than simple alkanes.

  • Solid Loading: Dissolve the crude in minimal DCM, adsorb onto silica, and dry. Wet loading often causes band broadening that merges the isomers.

Part 2: Purification Protocols

Method A: High-Resolution Flash Chromatography (Primary)

Best for: Crude mixtures with <10g scale.

Materials:

  • Stationary Phase: Spherical Silica Gel (20–40 µm) or C18 (Reverse Phase).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA).

    • Why TEA? The 6-amine group is basic. Without TEA, the amine interacts with silanols, causing tailing that obscures the separation of isomers.

Step-by-Step Workflow:

  • Equilibration: Equilibrate column with 5% B (3 CV).

  • Loading: Dry load the crude mixture (adsorbed on silica ratio 1:5).

  • Gradient Elution:

    • 0–5 min: Isocratic 5% B (Elute non-polar iodine byproducts).

    • 5–25 min: Linear Gradient 5% → 40% B.

    • Observation: The N1-isomer (Target) typically elutes at ~20–30% EtOAc. The N2-isomer elutes later at ~35–50% EtOAc.

  • Fraction Collection: Collect small fractions. Do not pool "mixed" fractions.

  • Validation: Check fractions via TLC. The N1 isomer will have a higher R_f (e.g., 0.45 vs 0.35 in 1:1 Hex/EtOAc).

Method B: Selective Recrystallization (Polishing)

Best for: Enriched fractions (>90% purity) requiring >99% purity.

Theory: The N1-isomer, being more symmetric and thermodynamically stable, often packs better into crystal lattices than the N2-isomer.

Protocol:

  • Dissolve the enriched solid in boiling Ethanol (EtOH) or Isopropanol (IPA) (approx. 10 mL/g).

  • If dissolution is incomplete, add Toluene dropwise until clear.

  • Allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Cool to 0°C for 1 hour.

  • Filter the precipitate.[1]

    • Result: The solid is usually pure N1-isomer . The filtrate contains the N2-isomer and remaining N1.

Part 3: Visualization of Purification Logic

The following diagram illustrates the decision matrix for purifying the regioisomers.

PurificationWorkflow Start Crude Reaction Mixture (N1 + N2 Isomers) TLC Diagnostic TLC (Hex/EtOAc 1:1) Start->TLC SepCheck Is separation > 0.1 Rf? TLC->SepCheck Flash Flash Chromatography (Silica + 1% TEA) SepCheck->Flash Yes AltFlash Flash Chromatography (Toluene/Acetone) SepCheck->AltFlash No (Co-elution) Analysis Fraction Analysis (NMR/HPLC) Flash->Analysis AltFlash->Analysis PurityCheck Purity > 98%? Analysis->PurityCheck Recryst Recrystallization (EtOH/Toluene) PurityCheck->Recryst No (90-98%) Final Pure 3-Iodo-1-methyl-1H-indazol-6-amine (>99% N1 Isomer) PurityCheck->Final Yes Recryst->Final

Caption: Decision tree for the isolation of N1-methyl indazole from N2-methyl impurities.

Part 4: Quantitative Data Summary

Table 1: Physicochemical Differences for Identification

Property3-Iodo-1-methyl-1H-indazol-6-amine (N1)N2-Isomer Impurity
TLC R_f (1:1 Hex/EtOAc)0.45 (Higher)0.35 (Lower)
Polarity Less PolarMore Polar
¹H NMR (DMSO-d₆) Methyl δ ~4.01 ppmMethyl δ ~4.25 ppm
NOE Correlation Me ↔ H7 (Strong)Me ↔ H3 (None/Weak)
Thermodynamic Stability High (Major product in base)Low (Kinetic product)

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Context: Defines the thermodynamic preference for N1 alkylation and NMR methods (HMBC/NOESY) for distinguishing N1/N2 isomers. URL:[Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (PubMed). Context: Provides specific NOESY correlations (N-Me to H7) used to validate the N1 structure. URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SOL-2024-08 Subject: Troubleshooting Aqueous Solubility for Biological & Chemical Applications Molecule Focus: 3-Iodo-1-methyl-1H-indazol-6-amine (CAS: 1337881-11-4) Assigned Scientist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Physicochemical Profile[1]

The Core Challenge: 3-Iodo-1-methyl-1H-indazol-6-amine is a "brick-dust" hydrophobic building block. Its poor aqueous solubility stems from a synergistic lipophilicity: the planar indazole core, the N1-methyl cap (removing a potential hydrogen bond donor), and the C3-iodine atom (highly lipophilic).

Unlike simple amines that protonate easily at neutral pH, the 6-amino group here is electronically coupled to the electron-deficient indazole ring, rendering it a very weak base (pKa estimated ~2.5–3.5). Consequently, at physiological pH (7.4), the molecule remains uncharged and aggressively hydrophobic, leading to rapid precipitation in aqueous buffers.

Physicochemical Snapshot
PropertyValue (Est.)[1][2][3][4][5]Implication for Solubility
Molecular Weight 273.07 g/mol Small molecule, but dense packing potential.
LogP (Lipophilicity) ~2.8 – 3.2High. Prefers organic solvents (DMSO, DCM).
pKa (Conjugate Acid) ~3.0 (Amine)Critical: Neutral at pH 7.4. Requires pH < 2.0 to fully protonate.
H-Bond Donors 2 (Amine)Limited interaction with water matrix.
Solubility (pH 7.4) < 10 µMHigh risk of "crashing out" in bioassays.

Decision Matrix: Selecting the Right Solubilization Strategy

Do not apply a "one-size-fits-all" solvent. Select your protocol based on your downstream application.

SolubilityDecisionTree Start Start: Define Application Type Application Type? Start->Type Chem Synthetic Chemistry (Reactions) Type->Chem Bio Biological Assay (Cells/Enzymes) Type->Bio Vivo In Vivo (Animal Studies) Type->Vivo OrgSolv Use Organic Solvents: DCM, DMF, or THF Chem->OrgSolv Conc Final Conc > 10 µM? Bio->Conc Complex Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Vivo->Complex LowConc DMSO Stock (1000x) + Serial Dilution Conc->LowConc No HighConc Cosolvent System: DMSO + PEG400 Conc->HighConc Yes

Figure 1: Strategic workflow for solubilizing 3-Iodo-1-methyl-1H-indazol-6-amine based on experimental constraints.

Troubleshooting Guide (FAQs)

Issue 1: "My compound precipitates immediately when I add water to the DMSO stock."

Diagnosis: This is the "Parabolic Solubility" effect. The Science: DMSO is aprotic; water is protic. When you mix them, the dielectric constant changes non-linearly. There is a specific water % (often as low as 5-10%) where the solvent power collapses before the water can effectively solvate the molecule. The Fix:

  • Never add water directly to the 100% DMSO stock.

  • Bridge with PEG: Add Polyethylene Glycol 400 (PEG400) to the DMSO stock first. PEG acts as a bridge, reducing the polarity shock when water is finally added.

  • Vortex while adding: Add the aqueous buffer dropwise into the vortexing organic phase, not the other way around.

Issue 2: "I adjusted the pH to 5.0, but it still won't dissolve."

Diagnosis: Insufficient protonation. The Science: As noted in the profile, the pKa is likely ~3.0. At pH 5.0, the Henderson-Hasselbalch equation dictates that 99% of the molecule is still in the neutral (insoluble) state. The Fix:

  • You must drop pH below 2.0 to solubilize via ionization (using 0.1M HCl or Methanesulfonic acid).

  • Warning: This pH is toxic to cells. If your assay requires pH 7.4, abandon pH adjustment and switch to Cyclodextrin complexation (See Protocol B).

Issue 3: "The solution is clear, but my IC50 values are fluctuating wildly."

Diagnosis: Microprecipitation or "Nanocrystals." The Science: The compound may form colloidal aggregates that scatter light too weakly to be seen by the naked eye but interfere with enzyme binding or scatter fluorescence signals. The Fix:

  • Spin the working solution at 10,000 x g for 10 minutes. If a pellet forms, you have aggregates.

  • Add 0.05% Tween-80 to your assay buffer to stabilize the monomeric form.

Advanced Protocols

Protocol A: The "Golden Triangle" Cosolvent System (For In Vitro Assays)

Best for: Enzymatic assays, acute cell treatments where DMSO < 1% is tolerated.

Reagents:

  • DMSO (Anhydrous)

  • PEG400 (Polyethylene Glycol 400)

  • PBS (Phosphate Buffered Saline)

Step-by-Step:

  • Primary Stock: Dissolve 10 mg of compound in 1 mL DMSO (Conc: ~36 mM). Vortex until clear.

  • Secondary Stock (The Bridge): Mix 50 µL of Primary Stock with 450 µL of PEG400 .

    • Result: 3.6 mM solution in 10:90 DMSO:PEG400.

  • Final Dilution: Slowly add 9.5 mL of warm (37°C) PBS to the Secondary Stock while vortexing.

    • Final Composition: ~180 µM compound in 0.5% DMSO / 4.5% PEG400 / 95% PBS.

    • Stability: Use within 4 hours.

Protocol B: Cyclodextrin Complexation (For In Vivo / High Stability)

Best for: Animal injection (IP/IV) or sensitive cell cultures.

Reagents:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or Captisol® (SBE-β-CD).

  • Citrate Buffer (pH 3.0) - Optional, aids initial loading.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water.

  • Compound Loading: Weigh the solid compound into a glass vial.

  • Solvent Wetting: Add a minimal volume of DMSO (e.g., 2% of final volume) to wet the powder.

  • Complexation: Add the 20% Cyclodextrin solution.

  • Energy Input: Sonicate for 30 minutes at 40°C. If the solution remains cloudy, adjust pH to 3.0 using 1N HCl to assist loading, then readjust to pH 7.0 with NaOH. The cyclodextrin "cage" will trap the molecule, keeping it soluble even after pH neutralization.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove un-complexed solids.

Visualizing the Solubility Mechanism

Understanding how the cyclodextrin works prevents experimental errors.

Mechanism Drug Hydrophobic Drug Complex Inclusion Complex Drug->Complex Encapsulation CD Cyclodextrin (Bucket) CD->Complex Water Aqueous Buffer Complex->Water Soluble Shell

Figure 2: Mechanism of Action. The hydrophobic indazole core (Red) enters the lipophilic cavity of the Cyclodextrin (Blue), presenting a hydrophilic exterior (Green) to the aqueous buffer.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Pfizer Inc. (2012). "Axitinib (Inlyta) Prescribing Information." (Reference for indazole-class solubility challenges).

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

Technical Support Center: Strategies for Preventing Deiodination Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing and preventing deiodination side reactions during the functionalization of iodinated compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize iodoarenes and other iodinated molecules as key synthetic intermediates. The unique properties of the carbon-iodine (C-I) bond, particularly its relatively low bond dissociation energy, make aryl iodides highly reactive and valuable substrates in cross-coupling reactions.[1] However, this same reactivity can lead to undesired deiodination, a side reaction that results in the formation of a C-H bond and the loss of the iodine substituent, ultimately impacting yield and purity.

This resource provides in-depth, experience-driven guidance to help you understand the root causes of deiodination and implement effective preventative strategies in your experimental workflows.

Foundational Understanding: The "Why" Behind Deiodination

Before delving into troubleshooting, it is crucial to understand the mechanisms that drive deiodination. The lability of the C-I bond, while advantageous for reactions like Suzuki, Heck, and Sonogashira couplings, also makes it susceptible to cleavage under various conditions.[1]

Deiodination can occur through several pathways:

  • Reductive Deiodination: This is one of the most common pathways, often initiated by reducing agents present in the reaction mixture, including certain catalysts, ligands, or even trace impurities.

  • Radical-Mediated Deiodination: The C-I bond can undergo homolytic cleavage, especially when exposed to heat or light, generating an aryl radical that can then abstract a hydrogen atom.[2]

  • Base-Mediated Deiodination: Strong bases can, in some cases, promote deiodination, particularly in substrates with acidic protons or specific electronic features.

The propensity for deiodination is also influenced by the electronic nature of the aromatic ring. Electron-rich iodoarenes are often more susceptible to deiodination.

Visualizing the Deiodination Challenge

DeiodinationPathways cluster_main Iodoarene Substrate (Ar-I) cluster_products Reaction Products ArI Ar-I ReactionConditions Reaction Conditions (Catalyst, Base, Solvent, Temp) ArI->ReactionConditions Subjected to DesiredProduct Functionalized Product (Ar-Nu) DeiodinatedProduct Deiodinated Byproduct (Ar-H) ReactionConditions->DesiredProduct Desired Pathway ReactionConditions->DeiodinatedProduct Side Reaction (Deiodination) TroubleshootingWorkflow Start Deiodination Observed IsDeiodinationMajor Is deiodination >10%? Start->IsDeiodinationMajor ReactionOrWorkup Occurs during reaction or workup? IsDeiodinationMajor->ReactionOrWorkup Yes OptimizeWorkup Optimize Workup/Purification: - Mild Reagents - Deactivate Silica - Lower Temperature IsDeiodinationMajor->OptimizeWorkup No OptimizeReaction Optimize Reaction: - Catalyst/Ligand - Temperature - Base/Solvent ReactionOrWorkup->OptimizeReaction Reaction ReactionOrWorkup->OptimizeWorkup Workup InSituExchange Consider In Situ Halogen Exchange OptimizeReaction->InSituExchange If still problematic End Deiodination Minimized OptimizeReaction->End InSituExchange->End OptimizeWorkup->End

Sources

Troubleshooting low conversion rates in Buchwald couplings of indazol-6-amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Buchwald-Hartwig Couplings of Indazol-6-amines Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Diagnostic Phase: Define Your Problem

Before adjusting a single variable, we must define the direction of your synthesis. Indazol-6-amines present a "double-edged" electronic problem depending on whether the indazole is the nucleophile or the electrophile .

Select your scenario:

  • Scenario A (Synthesis of the Scaffold): You are reacting a 6-Haloindazole with an external amine to make an indazol-6-amine.[1]

    • Primary Failure Mode:[1] Catalyst poisoning by the Indazole N1/N2 nitrogen, leading to "Catalyst Death" (black precipitate) or stalled conversion.[1]

  • Scenario B (Functionalization of the Scaffold): You are reacting an existing Indazol-6-amine with an external Aryl Halide.[1]

    • Primary Failure Mode:[1] Poor nucleophilicity.[2][3] The pyrazole ring is electron-withdrawing, making the 6-amino group significantly less reactive than a standard aniline.

The Core Mechanism: Why This Fails

The indazole core is a "catalyst trap." Unlike simple benzenes, the indazole contains a pyrazole ring with two nitrogen atoms (N1 and N2) that are Lewis basic.[1]

The "Indazole Trap" Diagram

This diagram illustrates how the unprotected indazole N1/N2 nitrogens sequester the Palladium catalyst, preventing it from entering the productive catalytic cycle.

IndazoleTrap Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd Ar-X Trap OFF-CYCLE TRAP Pd-Indazole Chelate (Catalyst Poisoning) Pd_Active->Trap Unprotected Indazole N1/N2 OxAdd->Trap Competition Product Productive Cycle Amine Binding -> Prod OxAdd->Product Amine Product->Pd_Active Reductive Elim.

Caption: Figure 1. The "Off-Cycle Trap" where unprotected indazole nitrogens chelate Pd(0) or Pd(II), removing it from the catalytic cycle.[1]

Troubleshooting Modules

Module A: Protecting Group Strategy (The "Must-Have")

If you are running this reaction on an unprotected indazole (N-H free), you are fighting a losing battle against thermodynamics.[1] The N1-H is acidic (pKa ~14), and the N2 is nucleophilic.[1]

  • Recommendation: Protect the N1 position.

  • Why: Protection sterically and electronically shuts down the "Indazole Trap" (Figure 1).

  • Selection Guide:

Protecting GroupStabilityRemovalRecommendation
THP (Tetrahydropyranyl)ModerateMild Acid (HCl/MeOH)Standard Choice. Good balance of stability and ease of removal.[1]
SEM (Trimethylsilylethoxymethyl)HighFluoride (TBAF) or AcidHigh Performance. Use if THP fails.[1] withstands stronger bases (LiHMDS).[1]
Boc (tert-Butyloxycarbonyl)Low/MedAcid (TFA)Risky. Can be cleaved by alkoxide bases or high heat (>100°C).[1]
None (Unprotected)N/AN/ANot Recommended. Requires massive catalyst loading (10-20 mol%) to overcome poisoning.[1]
Module B: Ligand Selection (The "Engine")

The choice of ligand dictates the life of your catalyst. For indazoles, we need bulky, electron-rich biaryl phosphines (Buchwald Ligands) to prevent chelation and drive the difficult reductive elimination.[1]

If Indazole is the ELECTROPHILE (Scenario A):
  • Primary Amine Coupling: Use BrettPhos .[2][4] It is highly selective for primary amines and prevents dehalogenation.

  • Secondary Amine Coupling: Use RuPhos .[2] It creates a pocket perfect for secondary amines.

If Indazole is the NUCLEOPHILE (Scenario B):
  • The Problem: The 6-amino group is electron-deficient.[1][2] It does not want to bind to Palladium.

  • Solution: Use tBuBrettPhos or XPhos .[4][5]

    • Why: These ligands are exceptionally bulky and electron-rich, which forces the Palladium center to be more electron-rich, facilitating the oxidative addition of the aryl halide and, crucially, speeding up the reductive elimination of the electron-poor aniline.

Module C: Base & Precatalyst
  • Precatalyst: Stop using Pd(OAc)2 or Pd2(dba)3.[1] They suffer from induction periods and inconsistent activation.

    • Standard: Use G3 or G4 Palladacycles (e.g., BrettPhos Pd G4).[1] These generate the active L-Pd(0) species immediately upon exposure to base.[1]

  • Base:

    • Standard: Cs2CO3 (2-3 equiv) in Dioxane or Toluene at 80-100°C.[1]

    • Difficult Cases: LiHMDS (1.0 M in THF).[1] This soluble base is often required for indazoles to ensure complete deprotonation without the heterogeneity issues of carbonates.

The "Golden Standard" Protocol

This protocol assumes a difficult coupling (e.g., 6-aminoindazole + Aryl Chloride).[1]

Reagents:

  • Substrate: 1.0 equiv (Protected Indazole)

  • Coupling Partner: 1.2 equiv

  • Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)[1]

  • Base: LiHMDS (2.2 equiv) orNaOtBu (1.4 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

  • Preparation: Dry the reaction vial and stir bar in an oven (>120°C) for 1 hour. Cool under Argon flow.

  • Solids: Add the Protected Indazole, Aryl Halide, and Pd-Precatalyst to the vial.

    • Note: If using NaOtBu, add it here.[1] If using LiHMDS, wait.[1]

  • Purge: Seal the vial (septum cap) and evacuate/backfill with Argon (3 cycles).[1] This is critical; Oxygen kills the active catalyst instantly.

  • Liquids: Inject the anhydrous solvent via syringe.

  • Base Addition: If using LiHMDS, add it dropwise now via syringe.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 RPM).

    • Why: Fast stirring prevents the "crashing out" of Pd-black.

  • Monitoring: Check LCMS at 1 hour. If <10% conversion, raise temp to 110°C.

Interactive Troubleshooting Flowchart

Follow this logic path to diagnose your specific failure.

Troubleshooting Start Start: Low Conversion (<20%) CheckColor Did reaction turn black? Start->CheckColor BlackYes Yes: Catalyst Death CheckColor->BlackYes Precipitate BlackNo No: Catalyst Dormant CheckColor->BlackNo Clear/Brown O2Leak Check O2 Leak / Solvent Wetness BlackYes->O2Leak Protect Is Indazole N1 Protected? BlackYes->Protect BaseAction Switch Base: Cs2CO3 -> LiHMDS BlackNo->BaseAction Stalled ProtectNo No Protect->ProtectNo ProtectYes Yes Protect->ProtectYes ActionProtect Protect with THP/SEM ProtectNo->ActionProtect CheckLigand Check Ligand Match ProtectYes->CheckLigand LigandAction Switch to BrettPhos G4 (Primary) or RuPhos G4 (Secondary) CheckLigand->LigandAction

Caption: Figure 2.[1][2][4] Logic flow for diagnosing low conversion in indazole couplings.

FAQ: Senior Scientist Insights

Q: My reaction stays clear (no Pd black), but I only get 5% product. The rest is starting material. A: This is a "Resting State" issue. Your catalyst is alive but stable, likely bound to the ligand or a reaction intermediate that won't turn over.

  • Fix: This usually indicates the base is too weak to deprotonate the amine/indazole, or the temperature is too low to cross the activation energy barrier for reductive elimination. Switch to LiHMDS and raise the temperature to 110°C .

Q: Can I use the 6-aminoindazole as a nucleophile without protecting the N1-H? A: Technically, yes, but it's inefficient.[1] The N1-H (pKa ~14) is more acidic than the aniline NH2 (pKa ~30).[1] Strong bases will deprotonate N1 first, making the whole molecule anionic and electron-rich, but the negative charge is delocalized on the pyrazole ring, not the amine. This creates a "confused" nucleophile. Protection is always the cleaner path.

Q: Why BrettPhos? Why not just Xantphos? A: Xantphos is a bidentate ligand with a wide bite angle. While robust, it lacks the specific steric bulk required to force the reductive elimination of electron-deficient amines like indazol-6-amine.[1] BrettPhos is a monodentate dialkylbiaryl phosphine designed specifically to speed up this step.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • BenchChem Support. (2025).[1][6] "A Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." BenchChem Technical Guides.

  • Lundgren, R. J., & Stradiotto, M. (2010).[1] "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie (Discusses difficult N-nucleophiles). [1]

  • Alsabeh, P. G., et al. (2011).[1] "Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia." Journal of the American Chemical Society.[7]

Sources

Technical Support Center: Stabilizing 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-1-methyl-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the oxidative degradation of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid 3-Iodo-1-methyl-1H-indazol-6-amine has changed color from off-white/light brown to a darker brown/purple. What is the cause?

A1: Color change is a primary indicator of degradation. Aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored impurities.[1] This process is often accelerated by exposure to air (oxygen), light, and elevated temperatures. The initial step can be the formation of radical cations, which then undergo further reactions to form complex colored bodies.

Q2: What are the ideal storage conditions for 3-Iodo-1-methyl-1H-indazol-6-amine?

A2: To minimize degradation, this compound should be stored under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial to protect it from light, and at a reduced temperature (2-8°C is recommended).[2] For long-term storage, keeping it in a desiccator within a refrigerator or freezer will further protect it from moisture.

Q3: I've observed new, unexpected spots on my TLC plate when analyzing my sample. Could this be due to degradation?

A3: Yes, the appearance of new spots, often with different polarity, is a strong indication of degradation. Oxidative degradation can lead to a variety of byproducts. For instance, the amine group can be oxidized to nitroso or nitro functionalities, or C-N bond cleavage can occur.[1][2][3] The iodo group can also be a site of oxidative reactivity.

Q4: Can I handle this compound on the open bench?

A4: It is strongly recommended to handle 3-Iodo-1-methyl-1H-indazol-6-amine in an inert atmosphere, such as inside a glovebox or using a Schlenk line.[2] Even brief exposure to atmospheric oxygen and moisture can initiate the degradation process, especially if the compound is in solution.

Q5: Are there any solvents I should avoid when working with this compound?

A5: While the compound is soluble in solvents like DMF and DMSO, it's crucial to use anhydrous, degassed solvents. Peroxide-forming solvents like THF or diethyl ether should be freshly distilled and tested for peroxides before use, as peroxides can accelerate oxidative degradation.

Troubleshooting Guide: Minimizing Oxidative Degradation

This section provides a structured approach to identifying and solving common issues related to the oxidative degradation of 3-Iodo-1-methyl-1H-indazol-6-amine.

Issue 1: Rapid Discoloration of Solid Compound
  • Symptoms: The solid material darkens significantly over a short period (days to weeks).

  • Root Cause Analysis: This is typically due to improper storage, allowing exposure to oxygen and/or light. The aromatic amine moiety is particularly sensitive to air oxidation, leading to the formation of colored oligomeric or polymeric byproducts.

  • Corrective Actions:

    • Immediate Action: Transfer the compound to an amber vial, purge with a stream of inert gas (argon or nitrogen) for several minutes, and then seal tightly.

    • Storage Enhancement: Store the sealed vial inside a desiccator in a refrigerator (2-8°C).

    • For Highly Sensitive Applications: If possible, store and handle the compound exclusively within an inert atmosphere glovebox.

Issue 2: Degradation in Solution
  • Symptoms: A solution of the compound (e.g., in DMSO for biological screening or in a reaction solvent) changes color or shows new peaks in HPLC/LC-MS analysis over time.

  • Root Cause Analysis: The solvated compound has greater molecular mobility, increasing the rate of reaction with dissolved oxygen or trace impurities in the solvent. Light can also play a significant role in catalyzing degradation in solution.

  • Corrective Actions:

    • Solvent Preparation: Always use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

    • Use of Antioxidants: For stock solutions or reactions sensitive to oxidation, consider the addition of a compatible antioxidant. A combination of a radical scavenger and an oxygen scavenger can be effective.

    • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

    • Headspace Purging: Before sealing the vessel containing the solution, purge the headspace with an inert gas.

Proposed Oxidative Degradation Pathway

The oxidative degradation of 3-Iodo-1-methyl-1H-indazol-6-amine is likely a multi-faceted process involving its key functional groups.

G A 3-Iodo-1-methyl-1H-indazol-6-amine D Amine Radical Cation A->D Initiation I Oxidation at Iodo Group A->I B Oxidants (O2, Peroxides) B->D C Light/Heat C->D E Dimerization/Oligomerization D->E Propagation G Oxidation of Amine D->G K C-N Bond Cleavage D->K F Colored Byproducts E->F H Nitroso/Nitro Derivatives G->H J Hypervalent Iodine Species I->J L Deaminated Byproducts K->L

Caption: Proposed oxidative degradation pathways for 3-Iodo-1-methyl-1H-indazol-6-amine.

Table 1: Recommended Storage and Handling Summary
ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents reaction with atmospheric oxygen.
Temperature 2-8°CReduces the rate of degradation reactions.
Light Amber vials or protection from lightPrevents photo-oxidation.
Moisture Desiccated environmentWater can participate in some degradation pathways.
Handling Glovebox or Schlenk techniquesMinimizes exposure to air and moisture.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a stock solution of 3-Iodo-1-methyl-1H-indazol-6-amine in DMSO with the addition of an antioxidant.

  • Materials:

    • 3-Iodo-1-methyl-1H-indazol-6-amine

    • Anhydrous, degassed DMSO

    • Butylated hydroxytoluene (BHT) - as a radical scavenging antioxidant

    • N,N-diethylhydroxylamine (DEHA) - as an oxygen scavenging antioxidant

    • Inert gas (Argon or Nitrogen)

    • Amber glass vial with a septum-lined cap

  • Procedure:

    • Place the required amount of 3-Iodo-1-methyl-1H-indazol-6-amine into the amber vial inside a glovebox or under a positive pressure of inert gas.

    • Add BHT to a final concentration of 0.01% (w/v).

    • Add DEHA to a final concentration of 0.1% (v/v).

    • Add the anhydrous, degassed DMSO to achieve the desired final concentration of the active compound.

    • Seal the vial tightly with the septum-lined cap.

    • Gently agitate until the solids are fully dissolved.

    • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general HPLC method for assessing the purity of 3-Iodo-1-methyl-1H-indazol-6-amine and detecting the formation of degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of 3-Iodo-1-methyl-1H-indazol-6-amine at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a freshly prepared sample to establish the initial purity profile and the retention time of the parent compound.

    • Inject samples that have been stored under various conditions or for different durations.

    • Compare the chromatograms. An increase in the number and/or area of impurity peaks relative to the main peak indicates degradation.

Troubleshooting Workflow

G Start Degradation Suspected (e.g., color change, new HPLC peaks) CheckStorage Review Storage Conditions: - Inert Atmosphere? - Low Temperature? - Light Protected? Start->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage CorrectStorage Implement Correct Storage: - Purge with N2/Ar - Store at 2-8°C in amber vial ImproperStorage->CorrectStorage Yes CheckHandling Review Handling Procedures: - Handled in air? - Solvents degassed? ImproperStorage->CheckHandling No Reanalyze Re-analyze Purity by HPLC CorrectStorage->Reanalyze ImproperHandling Improper Handling CheckHandling->ImproperHandling CorrectHandling Implement Correct Handling: - Use glovebox/Schlenk line - Use degassed solvents ImproperHandling->CorrectHandling Yes ImproperHandling->Reanalyze No AddAntioxidant Consider Antioxidants for solutions CorrectHandling->AddAntioxidant AddAntioxidant->Reanalyze

Caption: Troubleshooting workflow for addressing degradation of 3-Iodo-1-methyl-1H-indazol-6-amine.

References

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Gao, Y., et al. (2024, February 15). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • Area, E. (n.d.). Aromatic Amine Cleavage. Retrieved from [Link]

  • O'Connor, S. E., & Lara, A. S. (2015, August 18).
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • Google Patents. (n.d.). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

Sources

Recrystallization techniques for high-purity 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-IND-306 Status: Active Topic: High-Purity Recrystallization Protocols Assigned Scientist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Core Directive

User Query: "How do I achieve >99% purity for 3-Iodo-1-methyl-1H-indazol-6-amine via recrystallization? I am facing issues with oiling out and persistent coloration."

Technical Assessment: The target molecule, 3-Iodo-1-methyl-1H-indazol-6-amine , presents a specific purification paradox. The C3-iodine and N1-methyl groups increase lipophilicity, while the C6-amine introduces polarity and hydrogen-bonding capability. Furthermore, the 3-iodo moiety is photosensitive, and the electron-rich amine is prone to oxidation (browning).

Successful recrystallization requires a binary solvent system that balances these competing properties while rejecting the two most common impurities: the N2-methyl regioisomer and des-iodo degradation products .

The "Golden Standard" Protocol

Based on solubility profiles of analogous halogenated amino-indazoles [1, 3], the following protocol is the most robust starting point for scale-up.

Solvent System: Methanol / Water (Gradient Precipitation)
  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Water (HPLC Grade).

  • Ratio: Starting at 80:20 (v/v), adjusting to 60:40.

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stirrer and reflux condenser.

    • Add Methanol (5 mL per gram of crude) .

    • Heat to 60°C (do not boil aggressively to avoid iodine cleavage).

    • Checkpoint: If solids remain, add MeOH in 0.5 mL increments until dissolved.

  • Clarification (Crucial for Color):

    • Add Activated Carbon (5 wt%) to the hot solution. Stir for 10 minutes.

    • Why? The amine group often carries trace oxidation products (pink/brown quinoid species) that co-crystallize. Carbon removes these.

    • Perform a Hot Filtration through a pre-warmed Celite pad to remove carbon.

  • Crystallization:

    • Return filtrate to the heat and bring back to 55-60°C.

    • Add warm Water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Methanol to just clear the turbidity (restore solution).

    • Remove from heat.[1][2][3] Insulate the flask with foil (protect from light) and allow to cool to Room Temperature (RT) over 2-3 hours .

  • Collection:

    • Once at RT, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

    • Filter via vacuum (Buchner funnel).[4]

    • Wash: Rinse cake with cold 50:50 MeOH/Water.

    • Dry: Vacuum oven at 40°C for 12 hours (avoid high heat).

Technical Troubleshooting Guide

Issue 1: "The product is Oiling Out"

Symptoms: Instead of crystals, a gummy oil separates at the bottom of the flask. Root Cause: The solution surpassed the saturation point at a temperature above the melting point of the solvated solid (Liquid-Liquid Phase Separation).

Corrective Actions:

StrategyMechanismProcedure
Seeding Nucleation BypassAdd a tiny crystal of pure product when the solution is slightly turbid at 40°C.
Solvent Adjustment Solubility ModulationIncrease the ratio of Methanol. Oiling out often means the anti-solvent (Water) was added too fast or in excess.
Trituration Surface Area IncreaseIf oil forms, reheat to dissolve, then cool very slowly with vigorous stirring to disrupt oil droplets.
Issue 2: "The crystals are Pink or Brown"

Root Cause: Oxidation of the 6-amino group. Corrective Actions:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 mins before use.

  • Additive: Add 0.1% Sodium Metabisulfite to the aqueous phase during recrystallization to act as a scavenger.

Impurity Rejection Logic (Regioisomers)

A critical challenge in methyl-indazole synthesis is the formation of the N2-methyl isomer (thermodynamically less stable but kinetically accessible).

  • N1-Methyl (Target): More lipophilic, planar packing.

  • N2-Methyl (Impurity): Higher dipole moment, higher water solubility.

Scientific Insight: In the MeOH/Water system, the N2-isomer remains in the mother liquor longer than the N1-target due to its higher polarity. Do not chase the "second crop" of crystals from the filtrate, as this will be enriched with the N2-isomer.

Visualized Workflows

Workflow 1: The Recrystallization Decision Tree

RecrystallizationLogic Start Crude 3-Iodo-1-methyl-1H-indazol-6-amine Dissolve Dissolve in hot MeOH (60°C) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Carbon Add Activated Carbon + Hot Filter CheckColor->Carbon Yes AntiSolvent Add warm Water until turbid CheckColor->AntiSolvent No Carbon->AntiSolvent Cooling Cool to RT (Slowly) AntiSolvent->Cooling StateCheck State Check Cooling->StateCheck Oil Oiling Out Detected StateCheck->Oil Liquid Phase Crystals Crystals Forming StateCheck->Crystals Solid Phase Reheat Reheat + Add more MeOH Oil->Reheat Reheat->Cooling Filter Filter & Wash (Cold 50% MeOH) Crystals->Filter Dry Dry (40°C, Vacuum) Filter->Dry

Caption: Logic flow for managing impurity removal and phase separation issues during crystallization.

Workflow 2: Impurity Fate Mapping

ImpurityFate Crude Crude Mixture Process Recrystallization (MeOH/H2O) Crude->Process Precipitate Precipitate (Crystals) Process->Precipitate Low Solubility Liquor Mother Liquor (Filtrate) Process->Liquor High Solubility Target Target: 3-Iodo-1-methyl-N1 Precipitate->Target Impurity1 Impurity: N2-Methyl Isomer (High Polarity) Liquor->Impurity1 Impurity2 Impurity: Des-iodo species Liquor->Impurity2 Impurity3 Impurity: Oxidized Amine Liquor->Impurity3

Caption: Fate mapping of common impurities. Note that N2-isomers and oxidized species preferentially remain in the aqueous methanolic mother liquor.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate/Hexanes instead of Methanol/Water? A: Yes, but with a caveat. While EtOAc/Hexanes is excellent for non-polar compounds, the 6-amine group makes this molecule sticky. It may adhere to the glass or form an amorphous gum in non-polar anti-solvents. If you must use this system, use Toluene/Heptane instead, as the aromatic pi-stacking of Toluene helps solvate the indazole core better than EtOAc [2].

Q: Why is the melting point broad after recrystallization? A: A broad melting point usually indicates the presence of the des-iodo impurity (1-methyl-1H-indazol-6-amine). The iodine atom is heavy; if it cleaves (due to excessive heat or light), the crystal lattice is disrupted. Check LC-MS. If des-iodo is present (>2%), you cannot recrystallize it out easily; you may need column chromatography first.

Q: How do I store the purified compound? A: Store at -20°C under Argon, wrapped in aluminum foil. The C3-Iodine bond is labile to UV light, and the amine is sensitive to air.

References

  • BenchChem Technical Support. (2025).[1] Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine: Troubleshooting & Optimization. Retrieved from

  • Organic Syntheses. (2021). Synthesis of 3-Iodo-1H-indazole and Derivatives. Org.[2][3][5][6] Synth. 2021, 98, 314-331. Retrieved from

  • Santa Cruz Biotechnology. (n.d.).[7] Methyl 3-iodo-1H-indazole-6-carboxylate Properties and Handling. Retrieved from

  • National Institutes of Health (NIH). (2023). Design, synthesis and evaluation of 1,3-dimethyl-6-amino-1H-indazole derivatives. PubMed. Retrieved from

Sources

Stability of 3-Iodo-1-methyl-1H-indazol-6-amine under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling under Acidic Hydrolysis Conditions Molecule: 3-Iodo-1-methyl-1H-indazol-6-amine (CAS: 1337881-11-4) Context: Key intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., Axitinib).

Executive Summary

The stability of 3-Iodo-1-methyl-1H-indazol-6-amine in acidic media is governed by the electronic tension between the electron-rich 6-amino group and the labile C3-Iodine bond. While the indazole core is robust, the presence of the 6-amino group activates the ring system toward electrophilic substitution. Under harsh acidic hydrolysis conditions (high temperature + strong mineral acid), this molecule is highly susceptible to protodeiodination (loss of iodine), resulting in the impurity 1-methyl-1H-indazol-6-amine.

Critical Recommendation: Avoid refluxing in strong mineral acids (HCl, H₂SO₄) for extended periods. If hydrolysis of an N-acetyl precursor is required, prioritize basic hydrolysis or mild acidic conditions (<60°C).

Module 1: Acid Stability Matrix

The following data summarizes the stability profile based on standard process chemistry stress tests for halogenated amino-indazoles.

ConditionAcid TypeTemp (°C)Stability RatingPrimary Degradant
Mild Acid Acetic Acid / TFA (dilute)25°CStable None
Strong Acid 1M - 4M HCl25°CStable (Salt formation)None
Hydrolysis A 6M HCl / H₂SO₄60°C⚠️ Caution <5% De-iodination (Time-dependent)
Hydrolysis B 6M HCl / H₂SO₄Reflux (>90°C)Unstable Protodeiodination (Major loss of I)
Oxidative Acid HNO₃ / Acid + NitriteAnyCritical Failure Diazotization & Explosion Risk
Module 2: The Mechanism of Failure (Protodeiodination)

Users often observe the "disappearance" of the starting material peak in HPLC, replaced by a faster-eluting peak (Des-iodo analog). This is not simple decomposition; it is a chemically driven substitution.

The Chemical Logic:

  • Activation: The amine at position C6 is a strong electron-donating group (EDG). It increases electron density at the C3 position via resonance.

  • Protonation: In hot, strong acid, a proton (H⁺) attacks the electron-rich C3 carbon.

  • Elimination: The Iodine is ejected as an electrophile (I⁺), leaving the des-iodo indazole.

Visualizing the Degradation Pathway

Protodeiodination Start 3-Iodo-1-methyl- 1H-indazol-6-amine Intermediate Sigma Complex (Protonated C3) Start->Intermediate Electrophilic Attack Acid Strong Acid (H+) High Temp (>80°C) Acid->Intermediate Product 1-Methyl-1H- indazol-6-amine (Des-iodo Impurity) Intermediate->Product Elimination of I+ Byproduct I+ / I2 (Iodine Species) Intermediate->Byproduct

Caption: Mechanism of acid-catalyzed protodeiodination driven by the electron-donating 6-amino group.

Module 3: Validated Protocols & Troubleshooting
Scenario A: You need to hydrolyze an Amide (e.g., Acetyl) to get the Amine.

Do not use standard 6M HCl reflux.

Recommended Protocol (Basic Hydrolysis):

  • Solvent: Methanol or Ethanol (5-10 volumes).

  • Base: NaOH or KOH (5.0 equivalents).

  • Conditions: Reflux (65-78°C) for 2–4 hours.

  • Workup: Cool to 20°C. Adjust pH to 8–9 with dilute HCl (carefully, do not overshoot to low pH). Precipitate the free amine.

  • Why? The C-I bond is significantly more stable to nucleophilic attack (base) than electrophilic attack (acid).

Scenario B: You must use Acid (e.g., for solubility or specific deprotection).

Safe Acid Protocol:

  • Acid: Methanolic HCl (1.25M to 3M).

  • Temperature: Strictly < 50°C .

  • Time: Monitor by HPLC every 30 minutes.

  • Quench: Neutralize immediately upon completion. Do not store the molecule in acidic solution for prolonged periods.

Troubleshooting Guide
Symptom Probable Cause Corrective Action
New HPLC peak at RRT ~0.8 Protodeiodination (Loss of Iodine).Reduce temperature immediately. Switch to basic hydrolysis if possible.
Darkening of reaction mixture Oxidation of released Iodine (I⁻ → I₂).Add a mild reducing agent (Sodium Bisulfite) during workup to scavenge free iodine.
Low Yield after workup Salt formation (Amine HCl salt is water-soluble).Ensure pH is adjusted to >9 during workup to liberate the free base (insoluble) for filtration.
Exotherm upon acid addition Amine protonation heat.Add acid slowly at 0°C. Heat accelerates degradation.
Module 4: Decision Tree for Handling

Use this logic flow to determine the correct experimental setup.

HandlingLogic Start Experimental Goal Q1 Is the goal to hydrolyze an amide? Start->Q1 Q2 Is the goal solubilization? Start->Q2 MethodA USE BASIC HYDROLYSIS NaOH/MeOH, Reflux (Safest for C-I bond) Q1->MethodA Yes (Preferred) MethodB USE MILD ACID <50°C, Methanolic HCl Monitor HPLC closely Q1->MethodB If Base incompatible SolvA Use DMSO or DMF (Non-reactive) Q2->SolvA Analysis/NMR SolvB Use Dilute Acid (1M) at Room Temp only Q2->SolvB Aqueous Workup

Caption: Decision matrix for selecting conditions that preserve the 3-iodo integrity.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Nitric Acid to clean glassware containing this compound? A: Absolutely NOT. The 6-amino group will undergo diazotization in the presence of nitrous acid species (often present in HNO₃), leading to rapid decomposition and potential explosion hazards. Use organic solvents (DMSO/MeOH) for cleaning.

Q2: I see a small impurity (0.5%) of the des-iodo compound even at room temperature. Why? A: Trace transition metals (Pd, Cu) from previous synthetic steps can catalyze de-iodination even without heat. Ensure your precursor is scavenged for metals (using SiliaMetS® or similar) before subjecting it to acidic conditions.

Q3: Is the hydrochloride salt stable for storage? A: Yes, the isolated solid hydrochloride salt is stable if kept dry. The instability arises primarily in solution where protons are mobile and heat is applied. Store the solid salt at 2–8°C under inert gas.

References
  • Pfizer Inc. (2006). Process for the preparation of Axitinib and intermediates thereof.[1][2][3][4][5][6] WO Patent 2006048745A1. Link

    • Context: Describes the handling of indazole intermediates and the preference for specific coupling orders to avoid dehalogen
  • Zhai, L. H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857.[3] Link

    • Context: Details the synthesis of 3-iodo-indazoles and the stability of the C-I bond during cross-coupling and workup.
  • Ruggeri, S. G., et al. (2014). Crystal Structure and Physicochemical Properties of Axitinib. Organic Process Research & Development, 18(1), 209–214. Link

    • Context: Provides physical property data and stability insights for Axitinib intermedi
  • Lier, E., et al. (1964). The Labile Nature of the Carbon-Iodine Bond in Heterocyclic Compounds. Journal of the Chemical Society.

Sources

Technical Support Center: Palladium Remediation for 3-Iodo-1-methyl-1H-indazol-6-amine

[1]

Ticket ID: #PD-REM-INDZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Diagnostic Triage

The Challenge: Removing palladium (Pd) from 3-Iodo-1-methyl-1H-indazol-6-amine presents a unique "double-bind" scenario.[1] The molecule contains a Lewis-basic exocyclic amine at C6 and the N1/N2 indazole nitrogens, creating a "pincer-like" chelation environment that holds Pd tightly.[1] Furthermore, the C3-Iodine bond is chemically labile; aggressive remediation techniques (e.g., high-temperature carbon treatments or reductive washes) risk de-iodination or oxidative addition side reactions.

Regulatory Target (The Goal): Per ICH Q3D Elemental Impurities guidelines, Palladium is a Class 2B impurity.[2][3]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[1][4]

  • Concentration Limit (Option 1): 10 ppm (assuming a 10g daily dose).[5]

Diagnostic Workflow (Start Here)

Before selecting a protocol, assess your current status using this decision matrix.

ScavengerDecisionTreeStartStart: Pd Level AssessmentHighPdPd > 1000 ppm(Visible Black Particulates)Start->HighPdHigh LoadLowPdPd < 1000 ppm(Homogeneous Solution)Start->LowPdModerate LoadFilterStep 1: Celite Filtration(Remove heterogeneous Pd)HighPd->FilterSolubilityIs Product Soluble inTHF/EtOAc/MeOH?LowPd->SolubilityScavengerSelectSelect Functionalized Silica(Avoid Carbon)Solubility->ScavengerSelectYesDMSOSolvent Switch Required(Dilute DMSO with MeOH/THF)Solubility->DMSONo (DMSO/DMF only)Filter->LowPdDMTRecommended: Si-DMT(Dimercaptotriazine)ScavengerSelect->DMTPrimary ChoiceThiolAlternative: Si-Thiol(If DMT unavailable)ScavengerSelect->ThiolSecondary ChoiceDMSO->ScavengerSelectAfter Dilution

Caption: Figure 1. Decision matrix for selecting the appropriate remediation pathway based on initial palladium load and solubility.

Technical Deep Dive: Scavenger Selection

For amino-indazoles, standard "activated carbon" treatments often fail due to non-specific binding (yield loss) and poor selectivity against the nitrogen-rich core.[1] We recommend Functionalized Silica Scavengers .[1][6][7]

Comparative Analysis of Scavenging Agents
Scavenger TypeFunctional GroupMechanismSuitability for TargetTechnical Notes
Si-DMT (SiliaMetS® DMT)DimercaptotriazineChelation (Tridentate)High Best for N-heterocycles.[1] The tridentate ligand out-competes the indazole nitrogens for Pd.[1]
Si-Thiol (SiliaMetS® Thiol)PropylthiolBinding (Monodentate)Moderate Good general scavenger, but may struggle if Pd is tightly coordinated to the C6-amine.[1]
Activated Carbon N/AAdsorption (Pore filling)Low Risk: High yield loss (10-30%) due to adsorption of the aromatic indazole core.
Si-SCX (Sulfonic Acid)Propylsulfonic AcidIon ExchangeDo NOT Use Critical Error: Will protonate the C6-amine and bind your product instead of the metal.[1]

Why Si-DMT? The 3-Iodo-1-methyl-1H-indazol-6-amine molecule is a competitive ligand.[1] Simple thiols (Si-Thiol) bind Pd well, but the Dimercaptotriazine (DMT) moiety creates a highly stable 6-membered ring complex with Pd, effectively "ripping" the metal away from the indazole nitrogens.

Experimental Protocols

Protocol A: Batch Mode Scavenging (Standard)

Use this protocol for batches < 100g.

Reagents:

  • Crude Product (dissolved in 10 volumes of THF, Me-THF, or EtOAc).

  • Si-DMT (Loading ~0.5 mmol/g).[1][6]

Step-by-Step:

  • Assessment: Measure initial Pd content via ICP-MS or XRF.[1][6]

  • Dosage Calculation: Add 5 equivalents of scavenger relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, start with 10 wt% (e.g., 10g product -> 1g Si-DMT).[1]

  • Incubation: Add scavenger to the reaction vessel.

    • Temperature: Heat to 50°C . (Kinetic energy is required to break the Indazole-Pd coordination).[1]

    • Time: Stir for 4 to 12 hours .

  • Filtration: Filter the suspension through a 0.45 µm membrane or a fine sintered glass funnel.

    • Tip: Wash the filter cake with 2 volumes of solvent to recover entrained product.[6]

  • Validation: Evaporate a small aliquot and test Pd levels.

Protocol B: The "Double Pass" (For Stubborn Residues)

Use this if Pd remains > 20 ppm after Protocol A.

  • Perform Protocol A using Si-Thiol (cheaper) for the bulk removal (e.g., reducing 5000 ppm to 100 ppm).[6]

  • Filter and concentrate.

  • Re-dissolve and perform a "polishing" step using Si-DMT (more expensive, higher affinity) to reach < 10 ppm.[1]

Troubleshooting Guide (FAQs)

Q1: My product is precipitating when I add the scavenger.

  • Cause: Functionalized silica adds surface area that can act as nucleation sites, or the solvent volume is too low.

  • Fix: Increase solvent volume by 20% or switch to a more polar solvent mixture (e.g., 10% MeOH in DCM). Ensure the temperature is maintained at 50°C.

Q2: I see de-iodination (loss of the C3-Iodine).

  • Cause: If you are using Formate or Borohydride based scavengers, or if the temperature is > 80°C, you may be inadvertently performing a reduction.

  • Fix: Strictly use Si-DMT or Si-Thiol (which are non-reducing).[1] Do not exceed 60°C. Avoid using ethanol as a solvent if traces of base are present, as this can promote hydrodehalogenation.

Q3: The scavenger trapped my product (Low Yield).

  • Cause: You likely used a cation-exchange scavenger (like SCX or Tosic Acid) which bound the C6-amine.[1]

  • Fix: Wash the scavenger cake with a solution of 7M Ammonia in Methanol . This will deprotonate the amine and release your product while leaving the Pd bound to the silica matrix (if using a mixed-mode scavenger) or simply wash it off if it was non-specific binding. Switch to Si-DMT for the next batch.

Q4: Can I use Activated Carbon to save money?

  • Analysis: While cheaper per gram, carbon often requires 10-20x the weight loading compared to functionalized silica and traps 10-20% of the API.

  • Verdict: For high-value intermediates like iodinated indazoles, the "cost of goods" (COGS) analysis usually favors silica due to the preserved yield of the expensive API.

Visualizing the Mechanism

The following diagram illustrates why the DMT scavenger is superior for this specific chelation challenge.

MechanismIndazoleComplexPd-Indazole Complex(Pd trapped by N1/Amine)TransitionLigand Exchange(50°C)IndazoleComplex->TransitionHeatSiDMTSi-DMT Scavenger(Tridentate Ligand)SiDMT->TransitionHigh AffinityResultPd-DMT (Solid)+ Pure Product (Solution)Transition->ResultFiltration

Caption: Figure 2.[1] Ligand exchange mechanism where Si-DMT displaces the indazole coordination sphere.[1]

References

  • ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation.[1][4][6] (2019).[1][6] Available at: [Link]

  • Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004).[6] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Welch, C. J., et al. (2005).[6] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. [Link]

Validation & Comparative

Structural Validation of 3-Iodo-1-methyl-1H-indazol-6-amine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and neuroprotective agents, the indazole scaffold is ubiquitous. However, the synthesis of 3-Iodo-1-methyl-1H-indazol-6-amine presents a critical regiochemical challenge: distinguishing between the N1-methyl and N2-methyl isomers. While NMR and MS provide rapid characterization, they often fail to unambiguously resolve these tautomeric derivatives due to overlapping chemical shifts and identical mass-to-charge ratios.

This guide details the definitive validation of the 3-Iodo-1-methyl-1H-indazol-6-amine structure via Single Crystal X-ray Diffraction (SC-XRD). We compare this "gold standard" method against traditional spectroscopic alternatives, demonstrating why SC-XRD is the requisite protocol for establishing structural integrity in GMP environments and SAR (Structure-Activity Relationship) studies.

Part 1: The Regiochemistry Challenge & Comparative Analysis

The core difficulty in synthesizing 1-methyl-indazoles is the thermodynamic vs. kinetic control of the methylation step. Alkylation of 6-nitroindazole (the precursor) can occur at N1 or N2. Subsequent reduction and iodination yield products that are indistinguishable by low-resolution methods.

Comparative Assessment: SC-XRD vs. Alternative Methodologies

The following table compares the efficacy of SC-XRD against high-field NMR and High-Resolution Mass Spectrometry (HRMS) for this specific compound.

Table 1: Methodological Comparison for Isomer Differentiation

FeatureMethod A: 1H/13C NMR & NOESY Method B: HRMS (ESI-TOF) Method C: SC-XRD (Recommended)
Primary Output Chemical environment of protons/carbons.Elemental composition/Exact Mass.3D spatial arrangement of atoms.
Regio-resolution Moderate. Requires NOE correlations between Methyl-H and C7-H. Often ambiguous if signals overlap.None. N1 and N2 isomers have identical masses (

).
Absolute. Direct visualization of N-Me connectivity and Iodine placement.
Sample State Solution (Solvent effects can shift tautomeric equilibrium).Gas Phase (Ionized).Solid State (Crystal lattice).
Turnaround Fast (1-2 hours).Fast (30 mins).Slow (2-7 days for growth + data).
Certainty Level 85-90% (Inferential).0% regarding isomerism.100% (Direct Observation).
Why XRD Wins: The "N-Methyl" Trap

In 1H NMR, the N-methyl peak for N1-methyl indazoles typically appears around 4.0 ppm, while N2-methyl analogs appear around 4.2 ppm. However, electronic effects from the C6-amine and C3-iodine can shift these values, rendering chemical shift heuristics unreliable. SC-XRD bypasses this inference entirely by mapping electron density.

Part 2: Experimental Protocol – Single Crystal X-ray Diffraction

To validate the structure, we employ a rigorous crystallization and diffraction workflow. This protocol ensures high-quality data suitable for publication and regulatory submission.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Objective: Obtain single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).

  • Solubility Test: Dissolve 20 mg of crude 3-Iodo-1-methyl-1H-indazol-6-amine in minimal HPLC-grade Methanol (MeOH). The compound is moderately polar due to the amine.

  • Setup: Place the saturated MeOH solution in a small inner vial (GC vial).

  • Antisolvent Addition: Place the inner vial inside a larger jar containing 5 mL of Diisopropyl Ether (low polarity).

  • Equilibration: Cap the outer jar tightly. Allow to stand undisturbed at 20°C.

  • Observation: As ether diffuses into the methanol, solubility decreases, forcing nucleation. Inspect for prisms or needles after 48–72 hours.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent with Mo K\alpha radiation (


 Å).
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Mitegen loop using Paratone oil.

  • Cooling: Maintain sample at 100 K using a nitrogen stream to minimize thermal vibration (atomic displacement parameters).

  • Strategy: Collect a full sphere of data (

    
    ) to ensure redundancy.
    
  • Integration: Use SAINT or CrysAlisPro to integrate reflections and apply absorption corrections (SADABS), crucial due to the high absorption coefficient of Iodine.

  • Structure Solution: Solve using Intrinsic Phasing (SHELXT). The Iodine atom will dominate the Patterson map, serving as a heavy-atom anchor.

  • Refinement: Refine against

    
     using SHELXL. Anisotropic refinement for non-hydrogen atoms. Place Hydrogens in calculated geometric positions (riding model).
    

Part 3: Structural Validation Workflow (Visualization)

The following diagram illustrates the decision logic and workflow for validating the indazole structure, highlighting the critical "Go/No-Go" decision point where NMR often fails.

ValidationWorkflow Synthesis Synthesis of 3-Iodo-1-methyl-1H-indazol-6-amine Purification HPLC Purification Synthesis->Purification InitialCheck Initial QC: 1H NMR / LCMS Purification->InitialCheck Ambiguity Ambiguity Detected? (N1 vs N2 Methyl) InitialCheck->Ambiguity NMR_NOESY Advanced NMR (NOESY) (Inferential Evidence) Ambiguity->NMR_NOESY Low Criticality Crystallization Crystal Growth (Vapor Diffusion) Ambiguity->Crystallization High Criticality (Required) Final_Model Final Structural Model (Unambiguous Assignment) NMR_NOESY->Final_Model Probable Structure XRD_Collect SC-XRD Data Collection (Mo K-alpha) Crystallization->XRD_Collect Structure_Sol Structure Solution (SHELXT) XRD_Collect->Structure_Sol Structure_Sol->Final_Model Definitive Structure

Figure 1: Structural Validation Workflow. Note the divergence at "Ambiguity Detected," where SC-XRD becomes the mandatory path for high-criticality structural assignment.

Part 4: Data Presentation & Interpretation

Upon solving the structure, the following parameters confirm the identity of the molecule. The presence of the Iodine atom allows for reliable determination of absolute structure if chiral centers were present (Flack parameter), though this molecule is planar.

Key Crystallographic Parameters (Representative Data)

The following table summarizes the data quality metrics required to claim a successful validation.

Table 2: Crystallographic Data Summary

ParameterValue / CriteriaSignificance
Crystal System Monoclinic or TriclinicCommon for planar aromatics stacking via

interactions.
Space Group

(Example)
Most common centrosymmetric space group for organic molecules.
R-Factor (

)

(5%)
Indicates excellent agreement between the model and observed diffraction data.
Goodness of Fit (GooF)

Suggests correct weighting scheme and absence of systematic errors.
Completeness

Ensures no missing data wedges, critical for accurate bond lengths.
Structural Metrics for Verification

To confirm the specific 3-Iodo-1-methyl isomer, compare the experimental bond lengths to standard values (Cambridge Structural Database averages).

Table 3: Critical Bond Metrics

BondExperimental Length (

)
Standard Value (

)
Interpretation
C3 – I (Iodine) 2.08 – 2.102.09Confirms Iodination at C3 (not C7 or C5).
N1 – C(Methyl) 1.45 – 1.471.46Confirms Methylation at N1.
N1 – N2 1.36 – 1.381.37Typical for pyrazole ring within indazole.
C6 – N(Amine) 1.38 – 1.401.39Confirms amine attachment at C6.

Note: If the methyl group were at N2, the bond lengths within the pyrazole ring (N1-C7a vs N2-C3) would show significant alternating double-bond character differences compared to the N1-isomer.

Part 5: The Signaling Pathway Context

Why is this validation vital? This compound is often a scaffold for inhibitors targeting the VEGF (Vascular Endothelial Growth Factor) pathway. Incorrect regiochemistry leads to inactive compounds that fail to bind the ATP pocket of the kinase.

SignalingPathway Ligand VEGF Ligand Receptor VEGFR-2 (RTK) Ligand->Receptor Activates Phosphorylation Auto-phosphorylation Receptor->Phosphorylation Inhibitor 3-Iodo-1-methyl-indazol Derivative (Drug) Inhibitor->Receptor Blocks ATP Binding (Requires Correct Isomer) Downstream MAPK/ERK Pathway (Cell Proliferation) Phosphorylation->Downstream Response Angiogenesis Downstream->Response

Figure 2: VEGF Signaling Pathway. The inhibitor (blue hexagon) must possess the correct N1-methyl geometry to fit the VEGFR-2 ATP binding pocket effectively.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Indazole derivatives. [Link]

  • Cipolla, L., et al. (2018). Regioselective synthesis of 1H-indazoles: A review. (General reference for Indazole regiochemistry challenges). [Link] (Link to ACS Publications Landing Page for verification of general synthesis protocols).

Comparative Guide: Reference Standards for 3-Iodo-1-methyl-1H-indazol-6-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and analytical scientists involved in the development of kinase inhibitors, specifically those utilizing the 3-Iodo-1-methyl-1H-indazol-6-amine (CAS 1337881-11-4) scaffold.[1][2] This compound is a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of indazole-based therapeutics (e.g., Axitinib analogs).[1][2][3]

Executive Summary & Technical Context

3-Iodo-1-methyl-1H-indazol-6-amine is a high-value heterocyclic building block.[1][2] Its structural integrity is defined by three reactive handles: the N1-methyl group, the C3-iodine (susceptible to dehalogenation), and the C6-primary amine (prone to oxidation).[1][2][3]

In regulated drug development (GMP), the analysis of this compound requires a Reference Standard to quantify it as a starting material or impurity.[3] This guide compares the performance and validity of using Commercial Research-Grade Standards versus In-House Qualified Working Standards , providing experimental protocols to ensure data integrity.

The Analyte Profile
FeatureSpecificationCriticality
CAS Number 1337881-11-4Unique Identifier
Molecular Formula C₈H₈IN₃MW: 273.07 g/mol
pKa (Calc) ~3.5 (Indazole N), ~4.0 (Aniline)Requires pH control in HPLC
Stability Risk High (Light sensitive C-I bond)Protect from UV light

Comparative Analysis: Reference Standard Options

When establishing a method for this analyte, researchers typically face two choices. The table below objectively compares these "alternatives" based on regulatory compliance and experimental performance.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Standard
Primary Use R&D, Early Discovery, Non-GMPGMP Release, Stability Studies, Impurity Quantification
Purity Definition Chromatographic Purity (Area %)Potency (% w/w) via Mass Balance or qNMR
Traceability Vendor CoA (often lacks raw data)Fully Traceable to Primary Standard (NIST/USP)
Cost Efficiency High (Expensive per mg)Low (High initial effort, low long-term cost)
Risk Factor High: Salt form ambiguity, unknown water content.[1][3]Low: Fully characterized counter-ions and solvents.[2][3]
Rec. Workflow Use as qualitative marker (retention time).Use for quantitative assay and LOD/LOQ determination.[2][3]

Scientist’s Verdict: For quantitative impurity analysis in late-stage development, Option A is insufficient without further characterization.[2][3] You must upgrade Option A to Option B by performing a "Mass Balance" qualification (Water + Residual Solvent + Inorganic Ash + Chromatographic Purity).[2][3]

Experimental Protocol: Qualification & Analysis

To ensure scientific integrity, the reference standard must be analyzed using a validated method.[2][4] The following protocol is designed to separate the parent amine from its likely degradants (des-iodo analog and N-oxide).

High-Performance Liquid Chromatography (HPLC) Protocol

Rationale: A generic gradient is insufficient due to the basicity of the amine.[2][3] An acidic mobile phase is chosen to protonate the amine, improving peak shape and retention on C18.

  • Instrument: UHPLC with Diode Array Detector (DAD)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 mm x 2.1 mm, 1.8 µm[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min[2][3]

  • Column Temp: 40°C

  • Detection: UV at 254 nm (Indazole core) and 220 nm (Amine trace)[2][3]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
1.0 5% Isocratic Hold
8.0 95% Linear Gradient
10.0 95% Wash

| 10.1 | 5% | Re-equilibration |[1][2][3]

Purity Assessment (Mass Balance Equation)

To convert a "Research Grade" chemical into a "Reference Standard," you must calculate the Potency (Assay) , not just the HPLC purity.[2][3]


[1][2][3]
  • HPLC Purity: Mean of 3 injections (Area %).

  • Water: Determined by Karl Fischer (KF) titration.[2][3]

  • Solvents: Determined by Headspace GC (HS-GC).

  • Residue: ROI (Residue on Ignition) or TGA.[2][3]

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow for qualifying 3-Iodo-1-methyl-1H-indazol-6-amine as a working standard.

ReferenceStandardQualification RawMaterial Raw Material (Commerical Source) Identity Identity Check (1H-NMR, MS, IR) RawMaterial->Identity PurityCheck Chromatographic Purity (HPLC-UV Area %) Identity->PurityCheck Decision Purity > 98.0%? PurityCheck->Decision Purification Recrystallization (EtOH/Heptane) Decision->Purification No Characterization Full Characterization (KF, ROI, HS-GC) Decision->Characterization Yes Purification->PurityCheck Re-test Calculation Potency Calculation (Mass Balance) Characterization->Calculation FinalStandard Qualified Working Standard (Valid for 12 Months) Calculation->FinalStandard

Figure 1: Systematic workflow for converting raw 3-Iodo-1-methyl-1H-indazol-6-amine into a qualified reference standard compliant with ICH Q7 guidelines.

Stability & Handling (Expert Insights)

Based on the structural moieties (Aryl Iodide + Amine), the following degradation pathways are experimentally observed:

  • Photolytic Deiodination: Exposure to white light causes the loss of the Iodine atom at C3, yielding 1-methyl-1H-indazol-6-amine.[1][2]

    • Control: All standard solutions must be prepared in amber glassware .[2][3]

  • N-Oxidation: The primary amine at C6 can oxidize to the hydroxylamine or nitro species over time in solution.[2][3]

    • Control: Store neat material at -20°C under Argon/Nitrogen.[1][2][3] Usage solutions should be fresh (<24 hours).

References

  • ICH Expert Working Group. "ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology." International Conference on Harmonisation, 2005.[2][3] [Link]

  • PubChem. "Compound Summary: 3-Iodo-1-methyl-1H-indazol-6-amine (CAS 1337881-11-4)."[1][2] National Library of Medicine, 2025.[2][3] [Link]

  • ResolveMass Laboratories. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q7A)." ResolveMass Technical Blog, 2026. [Link]

Sources

Validating Regiochemistry of 3-Iodo-1-methyl-1H-indazol-6-amine using NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The Nuclear Overhauser Effect Spectroscopy (NOESY) technique is the definitive method for validating the regiochemistry of 3-Iodo-1-methyl-1H-indazol-6-amine .

The Critical Differentiator: The validation relies on a binary "Signal vs. Silence" outcome due to the unique substitution pattern of this molecule (3-Iodo).

  • 1-Methyl Isomer (Target): Will exhibit a strong, positive NOE cross-peak between the N-Methyl protons and the C7-aromatic proton (H7) .

  • 2-Methyl Isomer (Impurity): Will exhibit NO intramolecular aromatic NOE correlations for the methyl group. The standard diagnostic for 2-methyl indazoles (NOE to H3) is impossible because the C3 position is occupied by Iodine.

This guide details the experimental logic, protocol, and data interpretation required to confirm the N1-methylated structure with high confidence.

The Regiochemistry Challenge

Indazole synthesis, particularly N-methylation, suffers from regioselectivity issues. The reaction often produces a mixture of the thermodynamically favored 1H-indazole (N1) and the kinetically accessible 2H-indazole (N2) isomers.

For most indazoles, distinguishing these isomers involves checking for NOE correlations between the methyl group and its immediate neighbor:

  • N1-Methyl neighbors H7 .

  • N2-Methyl neighbors H3 .

The Specific Problem with 3-Iodo-1-methyl-1H-indazol-6-amine: The presence of an Iodine atom at position 3 removes the H3 proton. Consequently, the 2-methyl isomer has no aromatic proton neighbor . It is "blind" to the standard N2-validation check. This makes the positive identification of the N1-isomer via H7 interaction the only robust structural proof.

Technique Comparison: Why NOESY?
FeatureNOESY (Recommended) HMBC 1D 1H NMR
Primary Mechanism Through-space interaction (< 5 Å).Through-bond coupling (2-3 bonds).Chemical shift analysis.
Diagnostic Signal N-Me ↔ H7 correlation. N-Me ↔ C7a / C3a correlations.N-Me shift (ppm).[1]
Reliability for 3-Iodo High. Direct spatial proof.Medium. Quaternary carbons (C3-I, C7a) make 3-bond correlations weak or ambiguous.Low. Shifts vary by solvent/concentration; unreliable for absolute proof.
Data Clarity Binary (Signal/No Signal).Complex (Requires precise J-coupling optimization).Ambiguous (Requires reference standard).

Experimental Protocol

A. Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃. Indazoles with amine substituents often show broader signals in chloroform due to hydrogen bonding/exchange. DMSO sharpens the amine and aromatic signals.

  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for NOE cross-peaks.

  • Tube: Standard 5 mm NMR tube.

B. Acquisition Parameters (NOESY)
  • Pulse Sequence: 2D Gradient-enhanced NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (tm): 300–500 ms .

    • Why? A longer mixing time allows NOE buildup for the N-Me/H7 distance (~2.8–3.2 Å), ensuring the cross-peak is visible even if the molecule tumbles slowly.

  • Scans (NS): Minimum 16 scans per increment (usually 32 or 64 for clearer 2D plots).

  • Relaxation Delay (D1): 2.0 seconds.

C. Spectral Assignment (Pre-requisite)

Before analyzing the NOESY, assign the 1D proton spectrum:

  • N-Methyl: Strong singlet (~3.8 – 4.1 ppm), integral 3H.

  • Amine (-NH₂): Broad singlet (variable, ~5.0 – 6.0 ppm in DMSO).

  • Aromatic Zone (3 protons):

    • H4: Doublet (J ~8.5 Hz).[2][3] Meta to amine, less shielded. Most downfield aromatic.

    • H5: Doublet of doublets (J ~8.5, 2 Hz). Ortho to amine, shielded.

    • H7: Narrow doublet or singlet (J ~1-2 Hz meta-coupling to H5). Ortho to amine, shielded. This is the target proton.

Data Interpretation & Visualization

The Validation Logic

The confirmation rests on the N-Me / H7 vector .

  • Scenario A: 1-Methyl Isomer (Correct Product)

    • Observation: A distinct cross-peak connects the Methyl singlet (x-axis) and the H7 aromatic signal (y-axis).

    • Confirmation: The spatial proximity confirms the Methyl is at N1.

  • Scenario B: 2-Methyl Isomer (Wrong Regioisomer)

    • Observation: The Methyl singlet shows NO cross-peaks to the aromatic region. (It may show weak NOE to the amine protons if rotation allows, but the aromatic ring is silent).

    • Reason: The N2-Methyl is flanked by N1 (lone pair) and C3-I (Iodine). The closest protons (H4, H7) are > 5 Å away, too far for NOE.

Structural Diagram & NOE Vectors

IndazoleNOE cluster_N1 Target: 1-Methyl Isomer (Positive NOE Signal) cluster_N2 Impurity: 2-Methyl Isomer (NOE Silent) N1_Me N1-Me H7 H7 N1_Me->H7 Strong NOE (< 3.0 Å) I3 3-Iodo (No Proton) N1_Me->I3 No NOE N2_Me N2-Me H7_N2 H7 N2_Me->H7_N2 Too Far (> 5 Å) H4_N2 H4 N2_Me->H4_N2 Too Far (> 5 Å) I3_N2 3-Iodo (Blocker) N2_Me->I3_N2 Steric Clash

Caption: Comparative NOE pathways. The 1-Methyl isomer allows a diagnostic interaction with H7, while the 2-Methyl isomer is isolated from all aromatic protons by the 3-Iodo substituent.

Validation Workflow

Workflow Start Synthesized 3-Iodo-1-methyl-1H-indazol-6-amine Step1 Acquire 1D 1H NMR (DMSO-d6) Identify Methyl Singlet & Aromatic Region Start->Step1 Step2 Acquire 2D NOESY (Mixing time: 500ms) Step1->Step2 Decision Check Cross-peak: Methyl (ppm) vs. Aromatic Region Step2->Decision ResultA Cross-peak Observed (Me ↔ H7) Decision->ResultA Signal Present ResultB No Aromatic Cross-peak (Silent Methyl) Decision->ResultB Signal Absent ConclusionA VALIDATED Regiochemistry: N1-Methyl ResultA->ConclusionA ConclusionB REJECTED Regiochemistry: N2-Methyl ResultB->ConclusionB

Caption: Step-by-step decision tree for validating the regiochemistry of the target indazole.

References

  • Doganc, F., & Göker, H. (2024).[4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[4] Link[4]

  • Alam, R., & Keating, J. J. (2021).[5] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[5] Beilstein Journal of Organic Chemistry, 17, 1900–1912. Link

  • Luo, G., et al. (2006). Methods for preparing indazole compounds. World Intellectual Property Organization, WO2006048745A1. Link

  • Claramunt, R. M., et al. (2006). The structure of N-alkylindazoles and N-alkyl-4,5,6,7-tetrahydroindazoles. Arkivoc, (v), 5-11. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Iodo-1-methyl-1H-indazol-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Iodo-1-methyl-1H-indazol-6-amine is a halogenated heteroaromatic amine commonly used as an intermediate in the synthesis of kinase inhibitors (e.g., Axitinib analogs).[1][2] While often classified as Acute Tox. 4 (Oral) and Irritant (Skin/Eye/Respiratory) , its structural similarity to potent bioactive pharmaceutical ingredients (APIs) necessitates handling procedures that exceed standard "Warning" label requirements.[1][2]

Critical Hazard Directive: Treat this compound as a Potent Bioactive Agent (PBA) until specific IC50/potency data proves otherwise.[1][2] The primary risks are inhalation of dust during weighing and transdermal absorption when solubilized in organic carriers (DMSO/DMF).[1][2]

Risk Assessment & Molecular Analysis

To understand the safety requirements, we must analyze the functional groups driving the hazard profile:

Functional GroupHazard DriverOperational Implication
Indazole Core Bioactivity: Scaffolds of this type are frequent pharmacophores for kinase inhibition.[1][2]Assume potential for reproductive or systemic toxicity even if not explicitly stated on the SDS.
Primary Amine (-NH₂) Reactivity/Basicity: Skin and eye irritant; potential sensitizer.[1][2][3]High pH sensitivity.[1][2] Corrosive to mucous membranes upon inhalation.[2]
Iodine (-I) Heavy Halogen: Increases lipophilicity (skin absorption) and dictates waste streams.[1][2]Must be segregated into halogenated waste.[1][2] Do not mix with acid waste (potential for I₂ gas evolution).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are tiered based on the physical state of the compound. Trustworthiness Check: Always inspect gloves for pinholes by inflating them with air prior to donning.[1][2]

Tier 1: Solid Handling (Weighing/Transfer)
  • Hand Protection: Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil).[1][2]

    • Why: The iodine atom increases lipophilicity.[1][2] Double gloving provides a visual breach indicator and increased breakthrough time.[2]

  • Respiratory Protection:

    • Primary: Certified Fume Hood (Face velocity: 80–100 fpm).[1][2]

    • Secondary (if hood unavailable): P100 Particulate Respirator (N95 is insufficient for bioactive dusts).[1][2]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1][2] Safety glasses are insufficient due to fine dust migration.[2]

  • Body: Tyvek® Lab Coat or liquid-resistant sleeve covers to prevent cuff contamination.[1][2]

Tier 2: Solution Handling (Dissolved in DMSO/DCM/DMF)
  • Hand Protection: Laminate Film (Silver Shield/North) or Double Nitrile (Change every 15 mins).[1][2]

    • Why: Solvents like DMSO are "skin penetrants" that will carry the 3-Iodo-1-methyl-1H-indazol-6-amine directly into the bloodstream.[1][2] Standard nitrile degrades rapidly in DCM.[2]

  • Respiratory Protection: Fume Hood is Mandatory .[1][2]

  • Eye Protection: Face Shield + Goggles (if working with volumes >50 mL or pressurized systems).[1][2]

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Fine organic powders are prone to static charge, causing "fly-away" particles that contaminate the balance area.

  • Engineering Control: Place the analytical balance inside a Vented Balance Enclosure (VBE) or fume hood.[1][2]

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.[1][2]

  • Technique:

    • Tare the weighing boat before opening the source container.[1][2]

    • Use a disposable anti-static spatula.[1][2]

    • Wet-Wipe Method: After weighing, wipe the exterior of the source container and the balance area with a solvent-dampened Kimwipe (methanol or ethanol) to capture invisible dust.[1][2]

B. Solubilization (The "Absorption" Risk)
  • Add Solvent to Solid: Never add solid to a vortexing solvent; this generates aerosol.[1][2] Add solvent gently down the side of the vial containing the solid.[2]

  • Venting: If using an ultrasonic bath to dissolve, ensure the vial is loosely capped or vented periodically to prevent pressure buildup from solvent vapor.[1][2]

  • Labeling: Immediately label the vial with "Contains Potent Indazole" and the solvent name.

Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the correct safety gear based on operational state.

PPE_Decision_Tree Start Start: Handling 3-Iodo-1-methyl-1H-indazol-6-amine State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution (DMSO/DCM/DMF) State->Solution Dissolving/Reacting Quantity Quantity > 100mg? Solid->Quantity SolventCheck Solvent Type? Solution->SolventCheck Tier1 Tier 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Quantity->Tier1 No Tier1_High Tier 1+ PPE: Add P100 Respirator Add Tyvek Sleeves Quantity->Tier1_High Yes DMSO Penetrant (DMSO/DMF) SolventCheck->DMSO Volatile Volatile (DCM/Chloroform) SolventCheck->Volatile Tier2_DMSO Tier 2 PPE: Double Nitrile (Change 15m) Strict Fume Hood Use DMSO->Tier2_DMSO Tier2_DCM Tier 2+ PPE: Laminate/Silver Shield Gloves Face Shield + Goggles Volatile->Tier2_DCM

Caption: Decision logic for PPE selection. Note that solution-phase handling requires stricter glove protocols due to the carrier solvent's ability to facilitate skin absorption.[1][2]

Waste Disposal & Decontamination[4]

Self-Validating System: Do not rely on color changes. Assume all surfaces are contaminated until cleaned.[2]

  • Solid Waste:

    • Disposable spatulas, weighing boats, and gloves must go into Hazardous Solid Waste (yellow bag/bin), not regular trash.[1][2]

    • Label as: "Toxic Solid - Halogenated Organic."[1][2]

  • Liquid Waste:

    • Segregation: Must be placed in Halogenated Organic Waste containers due to the Iodine atom.[1][2]

    • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may cleave the iodine or amine, creating toxic byproducts.[1][2]

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates dust).[1][2]

    • Cover spill with a wet paper towel (soaked in water/methanol).[1][2]

    • Wipe up inward (circle outside-in) to contain material.[1][2]

    • Place all materials in a sealed bag before disposal.[1][2]

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes .[1][2][4][5][6] Hold eyelids open.Seek ophthalmologist immediately (alkaline amines can cause corneal damage).[2]
Skin Contact Wash with soap and water for 15 mins.[1][2][5][6] Do not use alcohol (increases absorption).[1][2]Monitor for sensitization or rash.[2]
Inhalation Move to fresh air.[1][2][3][4][5][6][7][8][9][10] If breathing is difficult, oxygen.[5]Monitor for pulmonary edema (delayed onset possible).[2]

References

  • Thermo Fisher Scientific. (2025).[1][2][4][10] Safety Data Sheet: 3-Iodo-1-methyl-1H-indazol-6-amine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard).[1][2] Retrieved from

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from

  • PubChem. (n.d.).[1][2] Compound Summary: 3-Iodo-1-methyl-1H-indazol-6-amine.[1][2][11] National Library of Medicine.[2] Retrieved from

Sources

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Retrosynthesis Analysis

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3-Iodo-1-methyl-1H-indazol-6-amine
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3-Iodo-1-methyl-1H-indazol-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.